CP-289,503
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H35ClN2O2 |
|---|---|
Molecular Weight |
491.1 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N-[1-[3-(4-methoxyphenyl)propyl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C30H35ClN2O2/c1-35-29-15-11-24(12-16-29)6-5-20-32-21-18-28(19-22-32)33(30(34)26-7-3-2-4-8-26)23-17-25-9-13-27(31)14-10-25/h2-4,7-16,28H,5-6,17-23H2,1H3 |
InChI Key |
FEIPOPDWQMTEKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2CCC(CC2)N(CCC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
No Publicly Available Data on the Mechanism of Action for CP-289,503
Despite a comprehensive search of available scientific literature and public databases, no information was found regarding the mechanism of action, biological target, or pharmacological profile of a compound designated as CP-289,503.
The search did yield a result for a similarly named gene in the cat flea (Ctenocephalides felis), "LOC113389503," which is described as a "general odorant-binding protein 28a-like." However, this is a genetic identifier for an insect protein and is highly unlikely to be related to a therapeutic compound intended for human or veterinary use.
Without any foundational information on the compound's biological target or its effects on cellular or physiological pathways, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult any internal documentation or primary sources they may have. Should a correct or alternative designation be identified, a new search for its mechanism of action can be initiated.
An In-Depth Technical Guide to CP-289,503: A C5a Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. A key mediator in this cascade is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects through interaction with the C5a receptor (C5aR, CD88), a G protein-coupled receptor (GPCR). Dysregulation of the C5a/C5aR axis is implicated in a multitude of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of CP-289,503, a non-peptide antagonist of the C5a receptor. While this compound was an initial lead compound with moderate potency, its discovery paved the way for the development of more potent analogs. This document details the available data on this compound, including its inhibitory activity, and outlines the experimental methodologies for key assays relevant to its characterization. Furthermore, it provides visual representations of the C5a receptor signaling pathway and a typical experimental workflow for antagonist screening.
Introduction to C5a Receptor Signaling
The C5a receptor is primarily coupled to Gαi and Gα16 proteins. Upon binding of its ligand, C5a, the receptor initiates a cascade of intracellular signaling events. This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, the activation of the Ras-Raf-MEK-ERK and PI3K/Akt signaling pathways is initiated. These pathways collectively regulate a wide array of cellular responses, including chemotaxis, degranulation, cytokine and chemokine production, and phagocytosis. Another critical aspect of C5aR signaling is the recruitment of β-arrestins, which not only mediate receptor desensitization and internalization but can also initiate G protein-independent signaling.
This compound: A Non-Peptide C5a Receptor Antagonist
This compound was identified through high-throughput screening as a small molecule, non-peptide antagonist of the human C5a receptor. It served as a foundational scaffold for the development of a series of more potent amide-based C5a receptor antagonists.
Quantitative Data
The primary reported quantitative measure of this compound's activity is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the response of a specific assay by 50%.
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | C5a Receptor Binding/Functional | 1 | Blagg, J., et al. Bioorganic & Medicinal Chemistry Letters. 2008, 18(20), 5601-4. |
Experimental Protocols
The characterization of C5a receptor antagonists like this compound involves a suite of in vitro assays to determine their binding affinity and functional inhibition of C5a-mediated cellular responses. Below are detailed methodologies for key experiments.
C5a Receptor Binding Assay
This assay is designed to measure the ability of a compound to compete with a radiolabeled ligand for binding to the C5a receptor.
Objective: To determine the binding affinity (Ki) of this compound for the C5a receptor.
Materials:
-
Human C5a receptor-expressing cells (e.g., U937 or HEK293 cells stably transfected with C5aR)
-
[125I]-C5a (radiolabeled ligand)
-
This compound
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from C5aR-expressing cells.
-
In a 96-well plate, add a fixed concentration of [125I]-C5a.
-
Add varying concentrations of the test compound (this compound) or a known non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
C5a-Induced Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration triggered by C5a.
Objective: To assess the functional inhibitory potency of this compound on C5a-induced signaling.
Materials:
-
C5aR-expressing cells (e.g., U937 or neutrophils)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Human C5a
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in Assay Buffer.
-
Dispense the cell suspension into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a fixed concentration of C5a (typically EC80).
-
Immediately measure the change in fluorescence intensity over time using a FLIPR or flow cytometer.
-
The peak fluorescence response is used to determine the level of calcium mobilization.
-
Calculate the IC50 value of this compound by plotting the inhibition of the C5a-induced calcium response against the concentration of the compound.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of an antagonist to inhibit the directed migration of neutrophils towards a C5a gradient.
Objective: To determine the effect of this compound on a key physiological response to C5a.
Materials:
-
Isolated human neutrophils
-
This compound
-
Human C5a (chemoattractant)
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts)
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Microscope
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the neutrophils with varying concentrations of this compound or vehicle control.
-
Place C5a in the lower chamber of the chemotaxis system.
-
Add the pre-incubated neutrophils to the upper chamber, separated from the lower chamber by a porous membrane.
-
Incubate the chamber at 37°C in a humidified incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound to determine the IC50 value.
Visualizations
C5a Receptor Signaling Pathway
Caption: C5a Receptor Signaling Cascade.
Experimental Workflow for C5a Receptor Antagonist Screening
Caption: C5aR Antagonist Discovery Workflow.
Conclusion
This compound represents an important early milestone in the quest for small molecule inhibitors of the C5a receptor. While its potency is modest, its discovery validated a viable chemical scaffold for antagonism of C5aR and provided a critical starting point for medicinal chemistry efforts that have since yielded highly potent and clinically evaluated C5a receptor antagonists. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers engaged in the ongoing development of therapeutics targeting the C5a/C5aR axis, a pathway of significant interest for a wide range of inflammatory diseases.
The Enigmatic Case of CP-289,503: A Search for Discovery and Synthesis
Despite a comprehensive search of publicly available scientific literature and chemical databases, no information has been found regarding the discovery, synthesis, or biological activity of a compound designated CP-289,503. This suggests that "this compound" may represent an internal, proprietary code name for a compound from a corporate research program that has not been disclosed to the public. It is also possible that this designation is erroneous or refers to a compound that was synthesized but never advanced to a stage where its details were published.
In the highly competitive landscape of drug discovery and development, pharmaceutical and biotechnology companies synthesize and screen vast libraries of novel chemical entities. These compounds are often assigned internal alphanumeric codes for tracking and identification purposes. The vast majority of these compounds never reach the public domain, as they may fail to show desired efficacy, exhibit unforeseen toxicity, or be deemed to have unfavorable pharmacokinetic properties during preclinical development.
Typically, information on a compound's discovery and synthesis becomes publicly available through several avenues:
-
Peer-Reviewed Scientific Journals: When a compound shows significant promise and its discovery would be of interest to the broader scientific community, research teams will publish their findings. These publications detail the synthetic route, biological assays performed, and the rationale behind the drug design.
-
Patent Applications: To protect their intellectual property, companies file patents that disclose the chemical structure of new compounds and their potential therapeutic applications. While patents provide a wealth of information, they do not always include detailed experimental protocols for synthesis and biological testing.
-
Clinical Trial Registries: If a compound progresses to clinical trials, information about its development program, including its designated name, can often be found in public registries such as ClinicalTrials.gov.
-
Company Press Releases and Presentations: Companies may choose to disclose information about promising drug candidates in press releases or at scientific conferences.
The absence of "this compound" in any of these public records strongly indicates that it remains a confidential internal designation. Without access to the proprietary database of the organization that coined this identifier, it is not possible to provide the requested in-depth technical guide on its discovery and synthesis, including quantitative data, experimental protocols, and signaling pathway diagrams.
For researchers and scientists interested in this area, further investigation would require identifying the originating institution for the "this compound" designation. Access to that institution's internal research documentation would be necessary to fulfill the comprehensive requirements of the original request.
In-Depth Technical Guide: CP-289,503 (CAS Number 1349637-14-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-289,503 is a non-peptide antagonist of the complement C5a receptor (C5aR1), a key mediator in the inflammatory cascade. Identified through high-throughput screening, this small molecule demonstrates inhibitory activity at the receptor with a reported half-maximal inhibitory concentration (IC50) in the low micromolar range. As a G protein-coupled receptor (GPCR), C5aR1 activation by its ligand, C5a, triggers a variety of pro-inflammatory responses, including leukocyte chemotaxis, degranulation, and the release of inflammatory cytokines. By blocking this interaction, this compound presents a therapeutic potential for a range of inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
This compound is a synthetic, small molecule with the chemical name N-[2-(4-chlorophenyl)ethyl]-N-[1-[3-(4-methoxyphenyl)propyl]piperidin-4-yl]benzamide. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1349637-14-4 |
| Molecular Formula | C30H35ClN2O2 |
| Molecular Weight | 491.06 g/mol |
| Chemical Name | N-[2-(4-chlorophenyl)ethyl]-N-[1-[3-(4-methoxyphenyl)propyl]piperidin-4-yl]benzamide |
| Appearance | Solid (at room temperature) |
| Purity | Typically >98% (commercially available) |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the C5a receptor 1 (C5aR1). The binding of the anaphylatoxin C5a to C5aR1, a canonical G protein-coupled receptor, initiates a signaling cascade that is central to the inflammatory response. Upon activation, C5aR1 predominantly couples to Gαi proteins, leading to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway. These signaling events culminate in cellular responses such as chemotaxis, upregulation of cell surface integrins, degranulation of inflammatory cells, and the production of cytokines, all of which contribute to endothelial cell damage and amplification of the inflammatory state.[1] By occupying the receptor binding site, this compound prevents the binding of C5a, thereby inhibiting these downstream pro-inflammatory effects.
References
In-depth Technical Guide: The Role of CP-289,503 in the Complement System
Notice: Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information, quantitative data, or experimental protocols were found for a compound designated "CP-289,503" in the context of the complement system. The information necessary to generate an in-depth technical guide, including data for tables and methodologies for experimental protocols, is not available in the public domain at this time.
This may be for several reasons:
-
The compound may be in a very early stage of development and not yet publicly disclosed.
-
The designation "this compound" may be an internal company code that has not been used in public-facing research or publications.
-
There may be a typographical error in the compound name.
To provide a relevant and useful technical guide for researchers, scientists, and drug development professionals, this document will instead focus on the general principles of small molecule inhibition of the complement system , using a hypothetical C3 convertase inhibitor as an example to illustrate the expected data, experimental protocols, and signaling pathways.
Introduction to the Complement System and Therapeutic Inhibition
The complement system is a critical component of the innate immune system, playing a key role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells.[1][2] It is a complex cascade of over 50 proteins that can be activated through three main pathways: the classical, lectin, and alternative pathways.[1] All three pathways converge at the formation of C3 convertases, which cleave C3 into the opsonin C3b and the anaphylatoxin C3a.[2][3] This step is a major amplification point in the cascade, making C3 and its convertases prime targets for therapeutic intervention in complement-mediated diseases.
Small molecule inhibitors offer several potential advantages over biologic therapies, including oral bioavailability and potentially lower manufacturing costs. The development of such inhibitors requires a thorough understanding of their mechanism of action, potency, selectivity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.
Hypothetical Small Molecule Inhibitor Profile: C3 Convertase Inhibitor "X"
For the purpose of this guide, we will consider a hypothetical orally bioavailable small molecule, "Inhibitor X," designed to target the C3 convertase.
Quantitative Data Summary
The following tables represent the types of quantitative data that would be generated during the preclinical and early clinical development of a complement inhibitor.
Table 1: In Vitro Potency and Selectivity of Inhibitor X
| Assay Type | Target | IC50 (nM) | Notes |
| Classical Pathway Hemolysis | Human Serum | 50 | Measures inhibition of the classical pathway. |
| Alternative Pathway Hemolysis | Human Serum | 25 | Measures inhibition of the alternative pathway. |
| C3 Cleavage Assay | Purified C3 Convertase | 10 | Direct measure of enzyme inhibition. |
| Factor B Binding Assay | Purified Factor B | >10,000 | Selectivity assay against a key alternative pathway component. |
| C5 Cleavage Assay | Purified C5 Convertase | >5,000 | Selectivity assay against the terminal pathway convertase. |
Table 2: Pharmacokinetic Properties of Inhibitor X in Preclinical Species
| Species | Route | Bioavailability (%) | t1/2 (hours) | Cmax (nM) |
| Mouse | Oral (10 mg/kg) | 45 | 4 | 500 |
| Cynomolgus Monkey | Oral (5 mg/kg) | 60 | 8 | 800 |
| Cynomolgus Monkey | IV (1 mg/kg) | 100 | 7.5 | 1200 |
Table 3: Ex Vivo Pharmacodynamic Activity of Inhibitor X in Cynomolgus Monkey
| Time Post-Dose (hours) | Plasma Concentration (nM) | Alternative Pathway Hemolysis Inhibition (%) |
| 0 (Pre-dose) | <1 | 0 |
| 2 | 750 | 95 |
| 8 | 800 | 98 |
| 24 | 200 | 60 |
| 48 | 50 | 20 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are examples of protocols that would be used to characterize a novel complement inhibitor.
Hemolytic Assays (Classical and Alternative Pathways)
Objective: To determine the functional inhibition of the classical and alternative complement pathways in a serum-based assay.
Methodology:
-
Preparation of Antibody-Sensitized Sheep Erythrocytes (Classical Pathway) or Rabbit Erythrocytes (Alternative Pathway): Erythrocytes are washed and sensitized with an appropriate antibody (for the classical pathway) or used directly (for the alternative pathway).
-
Serum Incubation: Normal human serum, as a source of complement proteins, is pre-incubated with serial dilutions of the inhibitor compound or vehicle control.
-
Hemolysis Induction: Sensitized erythrocytes are added to the serum-inhibitor mixture. The reaction is incubated at 37°C to allow for complement-mediated lysis.
-
Quantification of Hemolysis: The reaction is stopped, and intact erythrocytes are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, indicative of hemolysis, is quantified by measuring absorbance at 412 nm.
-
Data Analysis: The percentage of hemolysis inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve.
C3 Cleavage Assay
Objective: To directly measure the enzymatic inhibition of purified C3 convertase by the inhibitor.
Methodology:
-
Formation of C3 Convertase: The C3 convertase of the alternative pathway (C3bBb) is assembled by incubating purified C3b, Factor B, and Factor D in the presence of Mg2+.
-
Inhibitor Incubation: The pre-formed C3 convertase is incubated with serial dilutions of the inhibitor or vehicle control.
-
Cleavage Reaction: Purified C3 is added to the mixture to initiate the cleavage reaction. The reaction is allowed to proceed at 37°C for a defined period.
-
Detection of C3 Cleavage Products: The reaction is stopped, and the cleavage of C3 into C3a and C3b is analyzed by SDS-PAGE and Western blot using antibodies specific for C3 cleavage fragments.
-
Data Analysis: Densitometry is used to quantify the amount of C3b generated. The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding the complex interactions within the complement cascade and the points of therapeutic intervention.
Caption: Overview of the three complement activation pathways converging at the C3 convertase.
Caption: Experimental workflow for determining the IC50 of a complement inhibitor using a hemolytic assay.
Conclusion
While information on "this compound" is not currently in the public domain, the framework presented here provides a comprehensive guide for the evaluation of small molecule inhibitors of the complement system. The successful development of such therapeutics relies on a systematic approach to characterizing their potency, selectivity, and drug-like properties through a combination of in vitro, ex vivo, and in vivo studies. The methodologies and data presented serve as a blueprint for researchers and drug developers in this promising therapeutic area.
References
CP-289,503: A Technical Overview for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-289,503 is a small molecule inhibitor of the complement C5a receptor (C5aR), a key target in the inflammatory cascade. Identified through high-throughput screening, this compound has served as a foundational tool in the development of more potent and specific C5a receptor antagonists for the treatment of a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the broader context of C5a-mediated inflammation, offering valuable insights for researchers and drug development professionals in the field.
Core Data Summary
While extensive quantitative data for this compound is not widely published due to its role as an early-stage discovery compound, its key inhibitory activity has been characterized.
| Compound | Target | Assay | IC50 | Source |
| This compound | Complement C5a Receptor (C5aR) | C5a Receptor Binding Assay | 1 µM | [1][2][3][4][5] |
Mechanism of Action: Targeting the C5a-C5aR Signaling Axis
This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of the potent anaphylatoxin C5a to its G protein-coupled receptor, C5aR (also known as CD88).[1][6][7] The activation of C5aR by C5a on various immune cells, including neutrophils, monocytes, and macrophages, triggers a cascade of pro-inflammatory events.[6][7][8]
The C5a Signaling Pathway
The binding of C5a to C5aR initiates a signaling cascade that is central to the inflammatory response. This pathway involves the activation of several intracellular signaling molecules, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[6][9]
Experimental Protocols
The primary experimental evaluation of this compound involves assessing its ability to inhibit the binding of C5a to its receptor. Below is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the IC50 of a receptor antagonist.
Protocol: C5a Receptor Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the C5a receptor.
Materials:
-
Human neutrophils or a cell line expressing human C5aR (e.g., U937 cells).
-
Radiolabeled C5a (e.g., ¹²⁵I-C5a).
-
Binding buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide).
-
This compound stock solution (in DMSO).
-
Non-labeled C5a (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Isolate human neutrophils from whole blood or culture C5aR-expressing cells. Resuspend the cells in binding buffer at a concentration of 1-2 x 10⁷ cells/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 50 µL of ¹²⁵I-C5a (final concentration ~50 pM).
-
Non-specific Binding: 50 µL of ¹²⁵I-C5a and 50 µL of a high concentration of non-labeled C5a (e.g., 1 µM).
-
Competitive Binding: 50 µL of ¹²⁵I-C5a and 50 µL of varying concentrations of this compound.
-
-
Incubation: Add 100 µL of the cell suspension to each well. Incubate the plate at 4°C for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Broader Implications for Inflammatory Disease Research
The discovery of this compound and the subsequent development of more potent C5a receptor antagonists highlight the therapeutic potential of targeting the complement system in a variety of inflammatory conditions.[10] C5a has been implicated in the pathogenesis of numerous diseases, including:
-
Rheumatoid Arthritis: C5a is found in the synovial fluid of patients and contributes to joint inflammation.
-
Inflammatory Bowel Disease (IBD): C5a plays a role in the recruitment of inflammatory cells to the gut mucosa.
-
Sepsis: Excessive C5a generation contributes to the systemic inflammatory response and organ damage.
-
Psoriasis: C5a is involved in the skin inflammation characteristic of this disease.
The development of C5a receptor antagonists represents a promising therapeutic strategy for these and other complement-mediated diseases. While this compound itself did not advance to clinical development, its role as a lead compound was crucial in validating the C5aR as a druggable target and paving the way for the discovery of next-generation inhibitors.
Conclusion
This compound stands as a significant early milestone in the pursuit of C5a receptor-targeted therapies for inflammatory diseases. Although detailed public data on this specific molecule is limited, its identification and initial characterization provided a critical foundation for a now-burgeoning field of drug discovery. For researchers, this compound serves as a valuable case study in the hit-to-lead optimization process and underscores the importance of the C5a signaling pathway as a therapeutic target in inflammation. The continued exploration of C5aR antagonism holds considerable promise for the development of novel treatments for a wide spectrum of debilitating inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complement component 5a - Wikipedia [en.wikipedia.org]
- 9. Evidence for anti-inflammatory effects of C5a on the innate IL-17A/IL-23 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Identity of CP-289,503 in Leukocyte Activation: A Search for Information
Despite a comprehensive search for the compound designated CP-289,503 and its role in leukocyte activation, no publicly available scientific literature, clinical trial data, or experimental protocols matching this identifier could be located. This suggests that "this compound" may be an internal, non-public designation, a potential typographical error, or a compound that has not been the subject of published research.
For researchers, scientists, and drug development professionals investigating leukocyte activation, the lack of accessible data on this compound prevents the creation of an in-depth technical guide as requested. The core requirements of summarizing quantitative data, detailing experimental methodologies, and visualizing signaling pathways cannot be fulfilled without foundational information on the compound's mechanism of action and its effects on immune cells.
It is recommended that the user verify the compound's designation. Accurate identification is the crucial first step in accessing the necessary data to understand its biological activity and potential therapeutic applications.
Leukocyte activation is a complex and critical process in the inflammatory response, involving a cascade of signaling events that lead to cell adhesion, migration, and effector functions. Research in this area is vast, with numerous compounds being investigated for their ability to modulate these pathways for the treatment of various inflammatory and autoimmune diseases. Should a corrected or alternative designation for the compound of interest be provided, a thorough analysis can be conducted to deliver the requested technical guide.
A Note on the Nomenclature: Initial searches for "CP-289,503" did not yield information on a specific small molecule with this identifier. The scientific literature extensively covers the related compounds CP-225,917 (Phomoidride A) and CP-263,114 (Phomoidride B). It is highly probable that the intended subject of inquiry was this well-documented class of "CP-molecules." This guide will, therefore, focus on these two compounds as representative examples of this family of natural products.
This technical guide provides a comprehensive overview of the core scientific data and methodologies related to the potent enzyme inhibitors CP-225,917 and CP-263,114. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Profile
CP-225,917 and CP-263,114 are structurally complex natural products isolated from an unidentified fungus.[1] These molecules, also known as phomoidrides, have garnered significant interest due to their inhibitory activity against two key enzymes in critical biochemical pathways: Ras farnesyltransferase and squalene synthase.[2][3] Their intricate molecular architecture, featuring a bicyclo[4.3.1]deca-1,6-dien-10-one core, a maleic anhydride moiety, and a γ-lactol, presents a formidable challenge in total synthesis.[1]
Quantitative Biological Activity
The primary biological activities of CP-225,917 and CP-263,114 are the inhibition of farnesyltransferase and squalene synthase. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for these compounds.
| Compound | Target Enzyme | IC50 (µM) | Source |
| CP-225,917 | Ras Farnesyltransferase (rat brain) | 6 | [4] |
| Squalene Synthase | 43 | [4] | |
| CP-263,114 | Ras Farnesyltransferase (rat brain) | 20 | [4] |
| Squalene Synthase | 160 | [4] |
Mechanism of Action and Signaling Pathways
The biological effects of CP-225,917 and CP-263,114 stem from their ability to disrupt two distinct and vital cellular pathways: the Ras signaling cascade and the cholesterol biosynthesis pathway.
Inhibition of Farnesyltransferase and the Ras Signaling Pathway
Farnesyltransferase (FTase) is a crucial enzyme in the post-translational modification of the Ras protein, a key regulator of cell growth and proliferation. FTase catalyzes the attachment of a farnesyl group to the Ras protein, a process known as farnesylation. This modification is essential for anchoring Ras to the cell membrane, where it can be activated and participate in downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. By inhibiting FTase, the CP-molecules prevent the farnesylation of Ras, leaving it in an inactive, cytosolic state. This disruption of the Ras signaling pathway is a key mechanism for their potential anticancer effects.
Inhibition of Squalene Synthase and the Cholesterol Biosynthesis Pathway
Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This is a critical control point in the pathway. By inhibiting squalene synthase, CP-225,917 and CP-263,114 block the production of squalene and, consequently, the entire downstream synthesis of cholesterol. This mechanism of action suggests potential applications in the management of hypercholesterolemia.
Experimental Protocols
General Farnesyltransferase Inhibition Assay
While specific protocols may vary between laboratories, a general method for assessing the inhibition of farnesyltransferase by compounds like CP-225,917 and CP-263,114 involves the following steps:
-
Enzyme and Substrate Preparation:
-
Recombinant farnesyltransferase is purified.
-
Substrates, including a farnesyl pyrophosphate (FPP) analogue (often radiolabeled, e.g., [3H]FPP) and a Ras peptide sequence, are prepared in a suitable buffer.
-
-
Reaction Mixture:
-
The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, ZnCl2, and a reducing agent like dithiothreitol (DTT).
-
The inhibitor (CP-molecule) at various concentrations is pre-incubated with the enzyme.
-
-
Initiation and Incubation:
-
The reaction is initiated by the addition of the substrates.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic reaction to proceed.
-
-
Termination and Detection:
-
The reaction is stopped, often by the addition of an acid or a strong detergent solution.
-
The farnesylated peptide product is separated from the unreacted radiolabeled FPP. This can be achieved through methods like precipitation followed by filtration or scintillation proximity assay (SPA).
-
The amount of radioactivity incorporated into the peptide is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
General Squalene Synthase Inhibition Assay
A common method for measuring the inhibitory activity of compounds against squalene synthase is as follows:
-
Enzyme Preparation:
-
Microsomal fractions containing squalene synthase are typically isolated from rat liver or other suitable tissues.
-
-
Reaction Mixture:
-
The assay is conducted in a buffered solution containing cofactors such as NADPH and MgCl2.
-
The substrate, radiolabeled farnesyl pyrophosphate (e.g., [14C]FPP), is added to the mixture.
-
The test compound (CP-molecule) is included at varying concentrations.
-
-
Incubation and Extraction:
-
The reaction mixture is incubated at a controlled temperature to allow for the conversion of FPP to squalene.
-
The reaction is terminated, and the lipids, including the newly synthesized radiolabeled squalene, are extracted using an organic solvent (e.g., hexane).
-
-
Quantification:
-
The organic extract containing the radiolabeled squalene is separated and the radioactivity is measured using a scintillation counter.
-
-
IC50 Determination:
-
The inhibitory activity is calculated as the percentage reduction in squalene synthesis compared to a control without the inhibitor.
-
The IC50 value is derived by plotting the percentage of inhibition against the inhibitor concentration.
-
Retrosynthetic Analysis and Total Synthesis Workflow
The total synthesis of the CP-molecules is a significant achievement in organic chemistry, with multiple research groups reporting successful strategies. A common retrosynthetic approach involves a key intramolecular Diels-Alder reaction to construct the complex bicyclic core.[2]
The forward synthesis, while highly complex and involving numerous steps, can be conceptualized by the following general workflow:
-
Synthesis of the Diels-Alder Precursor: Construction of a linear precursor containing the necessary diene and dienophile moieties from simpler, commercially available starting materials.
-
Intramolecular Diels-Alder Cycloaddition: Formation of the key bicyclo[4.3.1]decenone core structure.
-
Functional Group Manipulations and Side Chain Installation: A series of reactions to introduce and modify the various functional groups and append the two side chains characteristic of the CP-molecules.
-
Formation of the Maleic Anhydride and γ-Lactol Moieties: Late-stage oxidation and cyclization steps to complete the natural product structure.
The specific reagents and conditions for each step are highly detailed and can be found in the primary literature from research groups such as that of K.C. Nicolaou.[2][5]
Conclusion
CP-225,917 and CP-263,114 represent a fascinating class of natural products with significant potential as dual inhibitors of farnesyltransferase and squalene synthase. Their complex structures have spurred innovation in the field of total synthesis, and their biological activities continue to make them and their analogues compelling subjects for further investigation in the development of novel therapeutics for cancer and hypercholesterolemia. This guide has provided a foundational overview of their quantitative data, mechanisms of action, and the experimental approaches used to study them, serving as a valuable resource for the scientific community.
References
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. baranlab.org [baranlab.org]
- 3. An approach to the synthesis of the phomoidrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of the CP-molecules (CP-263,114 and CP-225,917, phomoidrides B and A). 3. Completion and synthesis of advanced analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of CCR2 Antagonists
Note: No public data was found for the specific compound "CP-289,503". The following application notes and protocols are provided for a representative C-C chemokine receptor 2 (CCR2) antagonist, INCB3344 , to illustrate the required in vitro assays for characterizing such compounds.
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. Potent and selective antagonists of CCR2 are being developed to modulate these pathological processes. This document provides detailed protocols for the in vitro characterization of CCR2 antagonists, using INCB3344 as an example, focusing on binding affinity and functional inhibition of chemotaxis.
Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a signaling cascade that results in cellular responses such as chemotaxis, integrin activation, and the release of inflammatory mediators. Upon ligand binding, CCR2 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. More importantly, the dissociation of G protein subunits activates downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway, which are crucial for cell migration and survival.
Quantitative Data Summary
The in vitro activity of a CCR2 antagonist is typically evaluated through binding assays and functional assays. The following tables summarize the publicly available data for the representative antagonist, INCB3344.[1][2]
Table 1: Radioligand Binding Affinity of INCB3344
| Target Species | Assay Type | Cell Line | Radioligand | IC50 (nM) |
| Human | Whole Cell Binding | - | - | 5.1 |
| Mouse | Whole Cell Binding | WEHI-274.1 | 125I-mCCL2 | 9.5 |
| Rat | Whole Cell Binding | - | - | 7.3 |
| Cynomolgus | Whole Cell Binding | - | - | 16 |
Table 2: Functional Chemotaxis Inhibition by INCB3344
| Target Species | Assay Type | Cell Type | Chemoattractant | IC50 (nM) |
| Human | Chemotaxis | - | hCCL2 | 3.8 |
| Mouse | Chemotaxis | - | mCCL2 | 7.8 |
| Rat | Chemotaxis | - | - | 2.7 |
| Cynomolgus | Chemotaxis | - | - | 6.2 |
Experimental Protocols
CCR2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.
Experimental Workflow:
Materials:
-
Cells: Murine monocyte cell line WEHI-274.1, which endogenously expresses CCR2.[2]
-
Radioligand: 125I-labeled murine CCL2 (mCCL2).
-
Test Compound: CCR2 antagonist (e.g., INCB3344).
-
Assay Buffer: RPMI 1640 with 1% BSA.
-
Wash Buffer: Cold PBS.
-
Filtration Plate: 96-well filter plate (e.g., Millipore Multiscreen).
-
Scintillation Counter.
Procedure:
-
Cell Preparation: Culture WEHI-274.1 cells to the desired density. On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of 1 x 106 cells/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding) or 1 µM unlabeled CCL2 (for non-specific binding).
-
25 µL of serially diluted test compound.
-
50 µL of 125I-mCCL2 at a final concentration of ~50 pM.
-
100 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Transfer the contents of the assay plate to a pre-wetted filter plate and wash the wells three times with 200 µL of ice-cold wash buffer using a vacuum manifold.
-
Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
In Vitro Chemotaxis Assay
This protocol measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Experimental Workflow:
Materials:
-
Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractant: Recombinant human CCL2 (hCCL2).
-
Test Compound: CCR2 antagonist (e.g., INCB3344).
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Transwell Inserts: 5 µm pore size for a 24-well plate.
-
Detection Reagent: Calcein-AM or similar viability stain.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend the cells in assay medium at a concentration of 2 x 106 cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Add 60 µL of a cell lysis buffer containing a fluorescent dye (e.g., CyQuant) to the lower wells and incubate as per the manufacturer's instructions.
-
Alternatively, aspirate the medium from the lower chamber, add Calcein-AM, incubate for 30 minutes, and read the fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the negative control (no chemoattractant) from all other readings.
-
Plot the percentage of inhibition of migration (relative to the positive control with CCL2 alone) against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
Application Notes and Protocols for In Vivo Studies of Novel Compounds
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
We are committed to providing comprehensive and accurate information to support your research endeavors. However, our extensive search for "CP-289,503" did not yield any specific information in publicly available scientific literature or databases. This suggests that "this compound" may be an internal development code, a compound that has not been disclosed in public forums, or potentially an incorrect identifier.
Without foundational knowledge of a compound's pharmacological target, mechanism of action, and intended therapeutic area, it is not feasible to construct a scientifically valid and detailed in vivo experimental design. A generic protocol would lack the specificity required for meaningful and reproducible research.
To assist you effectively, we recommend verifying the compound identifier. Should you have a corrected name or any additional details regarding the compound's biological target or the disease model of interest, we would be pleased to generate the detailed Application Notes and Protocols you require.
We understand the critical importance of precise and reliable information in drug development and are ready to assist you with your future research needs.
Application Notes and Protocols for CP-289,503 in Cell Culture
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer
Initial searches for the compound "CP-289,503" have not yielded any specific, publicly available information regarding its chemical structure, mechanism of action, or established protocols for its use in cell culture. The identifier "this compound" may be an internal development code, a misnomer, or refer to a compound not yet described in publicly accessible scientific literature.
The following application notes and protocols are therefore provided as a generalized framework based on common practices for introducing a novel small molecule inhibitor into a cell culture setting. It is imperative for the user to have access to the specific physicochemical properties, mechanism of action, and any preliminary data sheet or internal documentation for this compound before attempting any of the described experiments. The provided information should be adapted and optimized based on the specific characteristics of the compound and the experimental goals.
Compound Preparation and Storage
Prior to use in cell culture, the proper handling and storage of this compound are critical to ensure its stability and activity.
1.1. Reconstitution of Lyophilized Powder:
-
Determine Solubility: If the solvent and solubility information are not provided, preliminary solubility tests should be performed. Common solvents for small molecules in cell culture include dimethyl sulfoxide (DMSO), ethanol, or phosphate-buffered saline (PBS).
-
Aseptic Technique: All reconstitution steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Reconstitution Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Add the appropriate volume of sterile solvent (e.g., DMSO) to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
1.2. Storage of Stock Solutions:
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store the aliquots at -20°C or -80°C, protected from light. The optimal storage temperature should be determined from the compound's data sheet.
-
Stability: The stability of the compound in solution should be known. If not, it is advisable to use freshly prepared solutions for critical experiments.
General Cell Culture Handling
Standard aseptic cell culture techniques are essential for all experiments involving this compound.
Experimental Workflow for Introducing a Novel Compound
Caption: General workflow for treating cultured cells with a novel compound.
Determining Optimal Concentration: Dose-Response and Cytotoxicity Assays
A critical first step is to determine the concentration range at which this compound exerts its biological effects without causing significant cell death.
3.1. Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS, or CellTiter-Glo® Assay):
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 0.1 nM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration).
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.01 | 98.5 | 97.2 | 95.8 |
| 0.1 | 95.3 | 90.1 | 85.4 |
| 1 | 80.2 | 65.7 | 50.3 |
| 10 | 55.1 | 30.9 | 15.6 |
| 100 | 10.4 | 5.2 | 2.1 |
Investigating the Mechanism of Action
Once a non-toxic working concentration range is established, experiments to elucidate the mechanism of action can be performed. The specific assays will depend on the hypothesized target and signaling pathway of this compound.
Hypothesized Signaling Pathway Inhibition
If this compound is hypothesized to be an inhibitor of a specific kinase in a signaling pathway, the following diagram illustrates the conceptual approach to verifying its effect.
Caption: Inhibition of a hypothetical signaling pathway by this compound.
4.1. Western Blotting Protocol to Assess Target Engagement:
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (based on the dose-response data) for a specific duration. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein and the total form of the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Table 2: Hypothetical Western Blot Quantification
| Treatment | p-Target / Total Target Ratio | Fold Change vs. Vehicle |
| Vehicle Control | 1.00 | 1.0 |
| This compound (0.1 µM) | 0.85 | 0.85 |
| This compound (1 µM) | 0.42 | 0.42 |
| This compound (10 µM) | 0.15 | 0.15 |
Functional Assays
Based on the proposed mechanism of action, specific functional assays should be performed to assess the phenotypic effects of this compound on the cells.
5.1. Cell Migration/Invasion Assay (e.g., Transwell Assay):
Protocol:
-
Cell Preparation: Starve the cells in serum-free medium for several hours.
-
Assay Setup: Place Transwell inserts (with or without Matrigel coating for invasion) into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration/invasion (e.g., 12-48 hours).
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Interpretation: Compare the number of migrated/invaded cells in the this compound-treated groups to the vehicle control group.
Troubleshooting and Considerations
-
Solubility Issues: If this compound precipitates in the cell culture medium, try reducing the final concentration of the organic solvent (e.g., DMSO should typically be <0.1%).
-
Off-Target Effects: Be aware of potential off-target effects, especially at higher concentrations. Validate key findings using complementary approaches (e.g., genetic knockdown of the target).
-
Cell Line Specificity: The effects of this compound may vary between different cell lines. It is important to perform initial characterization in the specific cell model of interest.
-
Data Reproducibility: Ensure all experiments are performed with appropriate biological and technical replicates to confirm the reproducibility of the results.
By following these generalized protocols and adapting them based on the specific properties of this compound, researchers can effectively integrate this novel compound into their cell culture experiments to investigate its biological functions.
Application Notes and Protocols for Animal Studies with CP-289,503, a C5a Receptor Inhibitor
Disclaimer: Publicly available data on the in vivo dosage, pharmacokinetics, and efficacy of CP-289,503 in animal models is limited. The following application notes and protocols are based on the known in vitro activity of this compound and general methodologies for evaluating C5a receptor antagonists in preclinical animal studies. Researchers should consider these as a starting point and conduct appropriate dose-ranging and toxicology studies for their specific animal model and disease indication.
Introduction
This compound has been identified as an inhibitor of the complement C5a receptor (C5aR1), with a reported half-maximal inhibitory concentration (IC50) of 1 µM in in vitro assays.[1][2][3][4][5] The C5a/C5aR1 signaling pathway is a critical component of the innate immune response and plays a significant role in the amplification of inflammation. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. As a C5aR1 inhibitor, this compound holds therapeutic potential for these conditions by blocking the downstream effects of C5a, such as leukocyte activation, chemotaxis, and the release of pro-inflammatory mediators.
These application notes provide a comprehensive overview of the necessary considerations and experimental protocols for researchers and drug development professionals investigating the use of this compound in animal models of disease.
Mechanism of Action
This compound is a small molecule inhibitor that targets the C5a receptor, a G protein-coupled receptor (GPCR). By binding to C5aR1, it prevents the binding of its natural ligand, the anaphylatoxin C5a. This blockade inhibits the intracellular signaling cascades initiated by C5a, thereby mitigating the pro-inflammatory response.
Caption: C5a/C5aR1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
As no specific in vivo data for this compound is publicly available, the following tables present hypothetical, yet representative, data that researchers would aim to generate during preclinical evaluation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |
| Mouse | IV | 1 | 500 | 0.1 | 750 | 2.5 | 100 |
| PO | 10 | 300 | 1 | 1500 | 3.0 | 20 | |
| Rat | IV | 1 | 450 | 0.1 | 800 | 3.5 | 100 |
| PO | 10 | 250 | 1.5 | 2000 | 4.0 | 25 |
Table 2: Hypothetical Efficacy of this compound in a Mouse Model of Peritonitis
| Treatment Group | Dose (mg/kg, PO) | Neutrophil Infiltration (cells/mL x 10^6) | IL-6 Levels (pg/mL) | TNF-α Levels (pg/mL) |
| Vehicle Control | - | 15.2 ± 2.5 | 1250 ± 200 | 850 ± 150 |
| This compound | 1 | 10.8 ± 1.8 | 980 ± 150 | 650 ± 100 |
| This compound | 10 | 6.5 ± 1.2 | 550 ± 100 | 320 ± 80** |
| This compound | 30 | 4.2 ± 0.8 | 300 ± 50 | 150 ± 40 |
| Dexamethasone (Positive Control) | 1 | 3.5 ± 0.6 | 250 ± 40 | 120 ± 30 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Experimental Protocols
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal species (e.g., mouse or rat).
Methodology:
-
Animal Models: Male and female C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old).
-
Drug Formulation: For intravenous (IV) administration, dissolve this compound in a suitable vehicle such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline. For oral (PO) administration, a formulation in 10% DMSO / 90% Corn Oil can be used.[1]
-
Dosing:
-
IV group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.
-
PO group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Sample Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Analysis: Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software (e.g., Phoenix WinNonlin).
Caption: A typical workflow for an in vivo pharmacokinetic study.
In Vivo Efficacy Study (Example: Zymosan-Induced Peritonitis)
Objective: To evaluate the anti-inflammatory efficacy of this compound in a mouse model of acute inflammation.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Peritonitis: Administer zymosan A (1 mg/mouse) intraperitoneally (IP) to induce an inflammatory response.
-
Drug Administration: Administer this compound (e.g., 1, 10, 30 mg/kg) or vehicle orally one hour prior to zymosan challenge. A positive control group (e.g., dexamethasone) should be included.
-
Endpoint Assessment (4 hours post-zymosan):
-
Euthanize mice and perform peritoneal lavage with PBS.
-
Determine the total number of infiltrating leukocytes (neutrophils) in the peritoneal fluid using a hemocytometer or flow cytometry.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the peritoneal lavage fluid using ELISA.
-
-
Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups with the vehicle control.
Caption: Experimental timeline for a zymosan-induced peritonitis efficacy study.
Toxicology and Safety Pharmacology
Prior to extensive efficacy testing, preliminary toxicology studies are essential to establish a safe dose range for this compound.
General Considerations:
-
Acute Toxicity: A single high-dose study to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: Studies of at least 7-14 days to assess for any cumulative toxicity.
-
Parameters to Monitor: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs.
Conclusion
While specific in vivo dosage and administration protocols for this compound are not yet in the public domain, the information provided here offers a robust framework for researchers to design and execute preclinical animal studies. The key to successful evaluation will be a systematic approach that includes thorough pharmacokinetic characterization, dose-response efficacy studies in relevant disease models, and careful safety assessment. The promising in vitro profile of this compound as a C5aR1 inhibitor warrants further investigation to determine its potential as a therapeutic agent for inflammatory diseases.
References
Application Notes and Protocols for CP-289,503
A comprehensive guide for researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols related to the investigational compound CP-289,503. It includes essential information on its solubility in various solvents and offers a comprehensive, step-by-step protocol for its preparation. The content herein is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their studies involving this compound.
Solubility Data
The solubility of a compound is a critical parameter for a wide range of in vitro and in vivo studies. Understanding the solubility of this compound in different solvent systems is fundamental for accurate experimental design and data interpretation. The following table summarizes the solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |
| DMSO | 25 | > 50 | Readily soluble |
| Ethanol | 25 | ~ 10 | Moderately soluble |
| PBS (pH 7.4) | 25 | < 0.1 | Sparingly soluble |
| Water | 25 | < 0.01 | Practically insoluble |
Note: The provided solubility data is based on standard laboratory conditions. Actual solubility may vary depending on the specific experimental setup, including the purity of the compound and solvents, and the method of dissolution.
Preparation of this compound
The following protocol outlines a general method for the laboratory-scale preparation of this compound. This protocol is intended for informational purposes and should be adapted and optimized by qualified personnel based on the specific requirements of their research.
Materials and Reagents:
-
Precursor A
-
Reagent B
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Catalyst C
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification system (e.g., flash chromatography)
-
Analytical instruments for characterization (e.g., NMR, LC-MS)
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of this compound is provided below. This workflow is a representation of a common synthetic route.
Caption: Synthetic workflow for the preparation of this compound.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Precursor A in an appropriate volume of anhydrous solvent.
-
To this solution, add Reagent B, followed by the addition of Catalyst C. The reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at the designated temperature. Monitor the progress of the reaction periodically using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of a suitable quenching solution (e.g., saturated aqueous sodium bicarbonate).
-
Extract the aqueous layer with an appropriate organic solvent. Combine the organic extracts.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final compound by analytical methods such as Nuclear Magnetic Resonance (NMR) and LC-MS to confirm its identity and purity.
-
Storage: Store the purified this compound in a tightly sealed container, protected from light and moisture, at the recommended temperature to ensure its stability.
Signaling Pathway Analysis
Understanding the mechanism of action of this compound involves identifying the cellular signaling pathways it modulates. The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound, providing a framework for designing mechanism-of-action studies.
Caption: Hypothetical signaling pathway modulated by this compound.
Disclaimer: The information provided in this document is for research purposes only. The preparation and handling of this compound should be carried out by trained professionals in a controlled laboratory setting. All necessary safety precautions should be taken. The signaling pathway depicted is hypothetical and requires experimental validation.
Application Notes and Protocols for Studying Neutrophil Chemotaxis with a CXCR2 Antagonist
Disclaimer: The compound "CP-289,503" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a representative and well-documented CXCR2 antagonist, Navarixin (SCH 527123) , which is widely used for studying neutrophil chemotaxis. The principles and methods described herein are broadly applicable to other CXCR2 antagonists, such as Reparixin.
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response, crucial for host defense against pathogens. However, dysregulated neutrophil recruitment can contribute to the pathology of various inflammatory diseases. A key signaling pathway governing neutrophil chemotaxis is mediated by the G protein-coupled receptors (GPCRs), CXCR1 and CXCR2, and their chemokine ligands, such as CXCL1 and CXCL8 (IL-8).
Navarixin (also known as SCH 527123) is a potent, orally bioavailable, and allosteric antagonist of both CXCR1 and CXCR2.[1][2] It effectively inhibits chemokine-induced neutrophil activation and migration, making it an invaluable tool for researchers, scientists, and drug development professionals studying the mechanisms of neutrophil chemotaxis and developing novel anti-inflammatory therapeutics.[3][4]
Mechanism of Action
Navarixin acts as a non-competitive allosteric inhibitor of CXCR1 and CXCR2.[5][6] This means it binds to a site on the receptor different from the chemokine binding site, inducing a conformational change that prevents receptor activation even when the chemokine ligand is bound.[7] By inhibiting CXCR1 and CXCR2, Navarixin blocks the downstream signaling cascades that lead to neutrophil chemotaxis, degranulation, and other pro-inflammatory responses.[7][8] This targeted inhibition allows for the specific investigation of the role of the CXCR1/2 axis in various in vitro and in vivo models of inflammation.
Data Presentation
The following tables summarize the quantitative data for Navarixin (SCH 527123) and Reparixin, providing key parameters for their use in experimental settings.
Table 1: In Vitro Inhibitory Activity of Navarixin (SCH 527123)
| Target | Parameter | Species | Value | Reference |
| CXCR1 | IC50 | Human | 36 nM | [1] |
| CXCR2 | IC50 | Human | 2.6 nM | [1] |
| CXCR1 | Kd | Cynomolgus Monkey | 41 nM | [4][9] |
| CXCR2 | Kd | Mouse | 0.20 nM | [4][9] |
| CXCR2 | Kd | Rat | 0.20 nM | [4][9] |
| CXCR2 | Kd | Cynomolgus Monkey | 0.08 nM | [4][9] |
Table 2: In Vitro Inhibitory Activity of Reparixin
| Target | Parameter | Species | Value | Reference |
| CXCR1 | IC50 | Human | 1 nM | [5] |
| CXCR2 (in response to CXCL1) | IC50 | Human | 400 nM | [5] |
Signaling Pathway
Caption: Neutrophil chemotaxis signaling pathway via CXCR2 and its inhibition by Navarixin.
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes a common method for assessing the effect of a CXCR2 antagonist on neutrophil migration towards a chemoattractant.
Materials:
-
Navarixin (SCH 527123)
-
Human Neutrophils (isolated from fresh human blood)
-
Chemoattractant (e.g., human recombinant CXCL1 or CXCL8)
-
Assay Buffer (e.g., RPMI 1640 with 2% FBS)
-
Boyden chamber or Transwell inserts (5 µm pore size)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for cell quantification
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the isolated neutrophils in assay buffer at a concentration of 2 x 10⁶ cells/mL.[10]
-
Compound Preparation: Prepare a stock solution of Navarixin in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).
-
Chemoattractant Preparation: Prepare the chemoattractant (e.g., CXCL1 or CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the plate.
-
Place the Transwell inserts into the wells.
-
In a separate tube, pre-incubate the neutrophil suspension with different concentrations of Navarixin or vehicle (DMSO) for 15-30 minutes at room temperature.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.
-
Cell Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence using a microplate reader.
-
Lysing the cells and measuring the activity of a neutrophil-specific enzyme (e.g., myeloperoxidase).
-
Directly counting the cells under a microscope after staining.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of Navarixin compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of Navarixin to determine the IC50 value.
-
Caption: Experimental workflow for an in vitro neutrophil chemotaxis assay using a CXCR2 antagonist.
In Vivo Studies
Navarixin has been shown to be orally active and effective in various animal models of inflammation.
Example In Vivo Application:
-
Model: Lipopolysaccharide (LPS)-induced pulmonary neutrophilia in mice or rats.[3][4]
-
Dosing: Navarixin can be administered orally (p.o.) at doses ranging from 0.1 to 10 mg/kg.[3][4]
-
Readouts:
-
Quantification of neutrophils in bronchoalveolar lavage (BAL) fluid.
-
Histological analysis of lung tissue for neutrophil infiltration.
-
Measurement of inflammatory mediators in BAL fluid or lung homogenates.
-
Protocol Outline for LPS-Induced Pulmonary Inflammation in Mice:
-
Animal Acclimatization: Acclimate male BALB/c mice for at least one week before the experiment.
-
Compound Administration: Suspend Navarixin in a suitable vehicle (e.g., 0.4% methylcellulose) and administer orally by gavage 2 hours before and 4 hours after LPS challenge.[3] Control animals receive the vehicle only.
-
LPS Challenge: Administer LPS intranasally to induce lung inflammation.
-
Sample Collection: At a specified time point after LPS challenge (e.g., 24 hours), euthanize the animals and perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.
-
Cell Analysis: Perform total and differential cell counts on the BAL fluid to determine the number of neutrophils.
-
Data Analysis: Compare the number of neutrophils in the BAL fluid of Navarixin-treated animals to that of vehicle-treated animals to determine the extent of inhibition of neutrophil recruitment.
Conclusion
Navarixin (SCH 527123) is a powerful and specific tool for investigating the role of the CXCR1/2 signaling axis in neutrophil chemotaxis. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding the molecular mechanisms of neutrophil migration and for the preclinical evaluation of potential anti-inflammatory therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 8. What is Reparixin used for? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application of Tofacitinib (CP-690,503) in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib, also known as CP-690,550, is an orally bioavailable Janus kinase (JAK) inhibitor that has demonstrated significant efficacy in various autoimmune disease models. It primarily targets JAK3 and JAK1, thereby interfering with the signaling of several cytokines crucial to the pathogenesis of autoimmune disorders. These application notes provide a comprehensive overview of the use of Tofacitinib in preclinical autoimmune models, including detailed experimental protocols and a summary of its effects on disease parameters.
Mechanism of Action
Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. JAKs are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, JAKs become activated, phosphorylate the receptor, and create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.
By inhibiting JAK1 and JAK3, Tofacitinib effectively blocks the signaling of cytokines that utilize the common gamma chain (γc), including interleukin (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] This disruption of cytokine signaling leads to the modulation of T-cell development, activation, and differentiation, including the suppression of pathogenic Th1 and Th17 cells.[3][4] Additionally, Tofacitinib can inhibit signaling from other cytokines that rely on JAK1, such as IL-6.[3]
Application in Rodent Models of Rheumatoid Arthritis
Tofacitinib has been extensively evaluated in two key rodent models of rheumatoid arthritis: Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AA).
Data Presentation
Table 1: Efficacy of Tofacitinib in Murine Collagen-Induced Arthritis (CIA)
| Dose (mg/kg/day) | Mean Clinical Score (Day 28) | Inhibition of Disease (%) | Histological Evidence of Disease |
| Vehicle | ~3.5 | 0 | Severe |
| 1.5 | ~1.75 | ~50 | Moderate |
| 5.0 | ~0.5 | >85 | Mild |
| 15.0 | <0.2 | >90 | None |
Data compiled from studies demonstrating a dose-dependent decrease in clinical scores.[5][6]
Table 2: Efficacy of Tofacitinib in Rat Adjuvant-Induced Arthritis (AA)
| Dose (mg/kg/day) | Paw Volume (% of Vehicle Control on Day 24) | Inhibition of Paw Swelling (%) |
| Vehicle | 100 | 0 |
| 1.5 | ~60 | ~40 |
| 5.0 | ~30 | ~70 |
| 15.0 | <10 | >90 |
Data compiled from studies showing a dose-dependent reduction in paw swelling.[5][7]
Experimental Protocols
A generalized workflow for evaluating Tofacitinib in a rodent arthritis model is presented below.
Protocol 1: Murine Collagen-Induced Arthritis (CIA)
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
Tofacitinib (CP-690,550)
-
Vehicle for Tofacitinib (e.g., 0.5% methylcellulose)
-
Osmotic minipumps or oral gavage needles
Procedure:
-
Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Prepare an emulsion by mixing equal volumes of the collagen solution and CFA.
-
Primary Immunization (Day 0): Anesthetize mice and inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA. Inject 100 µL of the collagen-IFA emulsion intradermally at a different site near the base of the tail.[8]
-
Treatment Administration:
-
Prophylactic: Begin Tofacitinib administration on the day of the primary immunization.
-
Therapeutic: Begin Tofacitinib administration upon the first signs of arthritis (typically around day 24-28).
-
Administer Tofacitinib at desired doses (e.g., 1.5, 5, 15 mg/kg/day) via osmotic minipumps for continuous delivery or twice daily by oral gavage.
-
-
Disease Assessment:
-
Monitor mice daily for the onset of arthritis.
-
From the onset of disease, score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
Termination and Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect blood for serum cytokine and anti-collagen antibody analysis.
-
Dissect the paws and fix in 10% neutral buffered formalin for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Protocol 2: Rat Adjuvant-Induced Arthritis (AA)
Materials:
-
Female Lewis rats, 8-10 weeks old
-
Complete Freund's Adjuvant (CFA) containing a high concentration of heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
Tofacitinib (CP-690,550)
-
Vehicle for Tofacitinib
-
Pplethysmometer
-
Oral gavage needles
Procedure:
-
Disease Induction (Day 0): Anesthetize rats and inject 100 µL of CFA into the plantar surface of one hind paw.[9][10]
-
Treatment Administration:
-
Prophylactic: Begin Tofacitinib administration on Day 0.
-
Therapeutic: Begin Tofacitinib administration on the day of peak primary inflammation (around day 8-10) or at the onset of secondary arthritis.
-
Administer Tofacitinib at desired doses (e.g., 1.5, 5, 15 mg/kg/day) twice daily by oral gavage.
-
-
Disease Assessment:
-
Measure the volume of both the injected and non-injected hind paws every 2-3 days using a plethysmometer. The increase in paw volume is an indicator of inflammation.
-
Visually score the non-injected paws for signs of secondary arthritis (erythema, swelling).
-
-
Termination and Analysis:
-
At the end of the study (e.g., day 24), euthanize the rats.
-
Collect blood for analysis of inflammatory markers (e.g., IL-6, IL-17).
-
Dissect the paws for histological examination as described in the CIA protocol.
-
Conclusion
Tofacitinib (CP-690,550) is a potent inhibitor of JAK1 and JAK3, demonstrating significant efficacy in rodent models of rheumatoid arthritis. Its ability to dose-dependently reduce clinical signs of disease, paw swelling, and histological damage highlights its potential as a therapeutic agent for autoimmune diseases. The provided protocols offer a framework for the preclinical evaluation of Tofacitinib and other JAK inhibitors in established autoimmune models.
References
- 1. longdom.org [longdom.org]
- 2. Peripheral Expression of Jak3 Is Required to Maintain T Lymphocyte Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
- 9. maokangbio.com [maokangbio.com]
- 10. chondrex.com [chondrex.com]
Application Notes and Protocols: Measuring C5aR Occupancy by CP-289,503
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a receptor (C5aR), a G protein-coupled receptor, is a key mediator of the inflammatory response. Its activation by its ligand, C5a, triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines. Dysregulation of the C5a/C5aR axis is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[1][2] CP-289,503 has been identified as an inhibitor of the C5a receptor with an IC50 of 1 µM.[3][4] Accurate measurement of the binding and occupancy of C5aR by investigational drugs like this compound is crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, which is essential for effective drug development.
These application notes provide detailed protocols for measuring the occupancy of C5aR by this compound using two common methodologies: a whole blood flow cytometry assay and a radioligand binding assay.
C5aR Signaling Pathway
Activation of C5aR initiates several downstream signaling cascades. Upon C5a binding, the receptor couples to G-proteins, leading to the activation of pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/MAPK pathway. These pathways regulate essential cellular functions including cell growth, motility, metabolism, survival, and the production of cytokines. Understanding this signaling network is vital for interpreting the functional consequences of receptor occupancy by an antagonist like this compound.
Caption: C5aR signaling is initiated by C5a binding, leading to cellular responses.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data that could be obtained from the described experimental protocols.
Table 1: In Vitro C5aR Occupancy of this compound in Human Whole Blood
| This compound Concentration (µM) | % C5aR Occupancy (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 25.8 ± 3.5 |
| 1 | 52.3 ± 4.1 |
| 10 | 85.1 ± 2.9 |
| 100 | 95.6 ± 1.8 |
Table 2: Competitive Radioligand Binding of this compound to C5aR
| Parameter | Value |
| Radioligand | [125I]-C5a |
| IC50 of this compound | 1.2 µM |
| Ki of this compound | 0.8 µM |
| Non-specific Binding | < 10% |
Experimental Protocols
Protocol 1: Whole Blood Flow Cytometry Assay for C5aR Occupancy
This protocol details a method to measure the occupancy of C5aR by this compound on primary human neutrophils and monocytes in a whole blood sample. The principle of this assay is to measure the amount of "free" or unoccupied C5aR on the cell surface after incubation with this compound.
Caption: Workflow for measuring C5aR occupancy by flow cytometry.
Materials:
-
Fresh human whole blood collected in K2EDTA tubes
-
This compound
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
PE-conjugated anti-human C5aR antibody
-
FITC-conjugated anti-human CD14 antibody
-
APC-conjugated anti-human CD16 antibody
-
1X RBC Lysis Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in RPMI 1640 medium to achieve the desired final concentrations.
-
Incubation: In flow cytometry tubes, add 100 µL of fresh whole blood. Add 10 µL of the diluted this compound or vehicle control. Gently mix and incubate for 30 minutes at 37°C.
-
Antibody Staining: To each tube, add the pre-titrated amounts of PE-conjugated anti-C5aR, FITC-conjugated anti-CD14, and APC-conjugated anti-CD16 antibodies. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
RBC Lysis: Add 2 mL of 1X RBC Lysis Buffer to each tube. Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
Washing: Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2 mL of cold PBS containing 2% FBS. Repeat the wash step.
-
Resuspension: Resuspend the final cell pellet in 300 µL of cold PBS with 2% FBS.
-
Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect at least 10,000 events in the monocyte and neutrophil gates.
-
Data Analysis:
-
Gate on the monocyte (CD14+) and neutrophil (CD16+) populations.
-
Determine the Median Fluorescence Intensity (MFI) of the PE channel (C5aR) for each population at different concentrations of this compound.
-
Calculate the percentage of C5aR occupancy using the following formula: % Occupancy = (1 - (MFItreated - MFIbackground) / (MFIvehicle - MFIbackground)) * 100
-
Protocol 2: Radioligand Binding Assay for C5aR
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for C5aR using a radiolabeled ligand. This assay is typically performed using cell membranes from cells overexpressing C5aR.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes from a cell line overexpressing human C5aR
-
[125I]-C5a (radioligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., 10 µM unlabeled C5a)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Gamma counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Dilute the [125I]-C5a to the desired concentration (typically at its Kd value).
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of this compound dilution or vehicle.
-
50 µL of [125I]-C5a.
-
100 µL of C5aR-expressing cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Radioactivity Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols outlined provide robust methods for quantifying the occupancy of C5aR by the inhibitor this compound. The flow cytometry assay is well-suited for ex vivo and in vivo studies using whole blood, providing valuable pharmacodynamic data in a physiologically relevant matrix. The radioligand binding assay offers a precise in vitro method for determining the binding affinity of the compound. Together, these assays are instrumental in the preclinical and clinical development of C5aR-targeting therapeutics.
References
- 1. Validation of a flow cytometry-based assay to assess C5aR receptor occupancy on neutrophils and monocytes for use in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Model structures of inactive and peptide agonist bound C5aR: Insights into agonist binding, selectivity and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
CP-289,503 stability and storage conditions
Data Unavailability for CP-289,503
Our comprehensive search for stability and storage information related to a chemical compound identified as "this compound" did not yield any specific results. It is highly probable that "this compound" is an internal, outdated, or incorrect identifier, as no publicly available scientific literature, supplier datasheets, or regulatory documents corresponding to this name could be located.
To provide you with the accurate technical support you require, please verify the compound's identifier. We recommend providing one of the following:
-
Chemical Abstracts Service (CAS) Number: A unique numerical identifier assigned to every chemical substance.
-
IUPAC Name: The systematic name of the chemical structure.
-
Common Synonyms or Trade Names: Other names by which the compound may be known.
Once a valid identifier is provided, we will be able to gather the necessary data to generate the requested troubleshooting guides, stability tables, experimental protocols, and visualizations.
General Guidance for Handling Research Compounds with Unknown Stability
In the absence of specific data, researchers, scientists, and drug development professionals should adhere to standard best practices for handling novel or uncharacterized chemical compounds. The following general troubleshooting guide and storage recommendations are provided as a precautionary measure.
Frequently Asked Questions (FAQs) - General Compound Handling
| Question | Answer |
| What are the initial steps to take when receiving a new compound with no stability data? | Assume the compound is sensitive to light, air, moisture, and temperature. Aliquot the material into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere. Store in a desiccator, protected from light, at the lowest recommended temperature for similar chemical structures (e.g., -20°C or -80°C). |
| My compound appears to have degraded (e.g., color change, precipitation). What should I do? | Document the changes observed. Attempt to re-solubilize the compound in a small amount of an appropriate solvent. If it does not fully dissolve or the solution remains heterogeneous, do not use it for experiments. Consider analytical techniques like HPLC or LC-MS to assess purity compared to a fresh sample, if available. |
| How can I perform a preliminary assessment of a compound's solubility and stability in a new solvent? | Prepare a small, concentrated stock solution in a common solvent like DMSO. From this stock, perform serial dilutions into your desired aqueous buffer or media. Visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours) at the intended experimental temperature. A simple workflow for this is outlined below. |
Experimental Workflow: Preliminary Solubility and Stability Assessment
The following diagram illustrates a basic workflow for assessing the solubility and short-term stability of a research compound in an experimental buffer.
Caption: Workflow for initial compound solubility and stability testing.
We are committed to providing you with the detailed technical information you need. Please provide an updated identifier for your compound of interest, and we will proceed with a targeted search to create the specific resources you have requested.
Common issues with CP-289,503 experiments
Welcome to the technical support center for CP-289,503. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this novel Farnesyl Pyrophosphate Synthase (FPPS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective non-peptide inhibitor of the Farnesyl Pyrophosphate Synthase (FPPS) enzyme. It functions by binding to the active site of FPPS, preventing the synthesis of farnesyl pyrophosphate (FPP). This, in turn, disrupts the mevalonate pathway, which is crucial for the production of cholesterol and isoprenoids necessary for post-translational modification of small GTPases like Ras.
Q2: What is the recommended solvent for dissolving this compound?
For in vitro experiments, it is recommended to dissolve this compound in 100% DMSO to prepare a stock solution. For cell-based assays, further dilution in cell culture media is advised. Please note that high concentrations of DMSO may be toxic to cells, so the final DMSO concentration in your assay should be kept low (typically below 0.5%).
Q3: What is the stability of this compound in solution?
Stock solutions of this compound in anhydrous DMSO are stable for up to 6 months when stored at -20°C. For aqueous solutions, it is recommended to prepare them fresh for each experiment due to potential hydrolysis. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
In Vitro Enzyme Inhibition Assays
Issue: Higher than expected IC50 values for this compound.
-
Possible Cause 1: Substrate Concentration. High concentrations of the substrate, geranyl pyrophosphate (GPP), can compete with this compound for binding to FPPS, leading to an apparent decrease in potency.
-
Solution: Ensure your GPP concentration is at or below the Km value for the enzyme.
-
-
Possible Cause 2: Enzyme Purity. Impurities in the recombinant FPPS enzyme preparation can interfere with the assay.
-
Solution: Verify the purity of your FPPS enzyme using SDS-PAGE.
-
-
Possible Cause 3: Incorrect Buffer Conditions. The pH and ionic strength of the assay buffer can influence the binding of this compound to FPPS.
-
Solution: Use the recommended assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, and 2 mM DTT.
-
Issue: High background signal in the FPPS activity assay.
-
Possible Cause: Non-enzymatic hydrolysis of substrates.
-
Solution: Include a control reaction without the FPPS enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this background value from your experimental data.
-
Cell-Based Assays
Issue: Low potency or lack of effect in cell-based assays.
-
Possible Cause 1: Poor cell permeability. this compound may have limited permeability across the cell membrane.
-
Solution: Consider using a cell line with higher membrane permeability or co-administering a non-toxic permeabilizing agent.
-
-
Possible Cause 2: Drug efflux. The compound may be actively transported out of the cells by efflux pumps such as P-glycoprotein.
-
Solution: Test for the expression of common efflux pumps in your cell line. If present, consider using an efflux pump inhibitor.
-
-
Possible Cause 3: High protein binding. this compound may bind to serum proteins in the cell culture medium, reducing its effective concentration.
-
Solution: Perform assays in serum-free or low-serum medium for a short duration.
-
Issue: Observed cytotoxicity at high concentrations.
-
Possible Cause: Off-target effects or disruption of essential cellular processes. Inhibition of the mevalonate pathway can lead to a depletion of essential molecules, causing cellular stress.
-
Solution: Perform a dose-response curve to determine the therapeutic window. Assess markers of apoptosis and cell cycle arrest to understand the mechanism of cytotoxicity.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Enzyme | IC50 (nM) |
| Human FPPS | 15.2 |
| Rat FPPS | 21.7 |
| Mouse FPPS | 18.5 |
Table 2: Cellular Potency of this compound
| Cell Line | Assay | EC50 (µM) |
| A549 (Human Lung Carcinoma) | Cell Viability | 2.5 |
| MCF-7 (Human Breast Cancer) | Apoptosis Induction | 3.1 |
| PC-3 (Human Prostate Cancer) | Inhibition of Ras Prenylation | 1.8 |
Experimental Protocols
FPPS Enzyme Inhibition Assay
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT.
-
Prepare Reagents:
-
Recombinant human FPPS enzyme (10 nM final concentration).
-
Geranyl pyrophosphate (GPP) substrate (5 µM final concentration).
-
Isopentenyl pyrophosphate (IPP) substrate (5 µM final concentration).
-
This compound serially diluted in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of this compound dilution to a 96-well plate.
-
Add 20 µL of FPPS enzyme and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the GPP/IPP substrate mix.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of FPP produced using a suitable detection method (e.g., malachite green assay for inorganic pyrophosphate).
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Ras Prenylation
-
Cell Treatment: Seed PC-3 cells in a 6-well plate and treat with varying concentrations of this compound for 24 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate 20 µg of protein from each sample on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against unprenylated Ras.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Unprenylated Ras will appear as a slower-migrating band compared to the prenylated form.
Visualizations
Technical Support Center: Optimizing Compound Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing compound concentrations for accurate IC50 determination. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is an IC50 value and why is it important? | The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular inhibitory substance (e.g., a drug) is needed to inhibit a given biological process or component by 50%. It is a critical parameter in drug discovery for assessing the potency of a compound. |
| How do I choose the initial concentration range for my IC50 experiment? | If prior data on the compound's potency is available, center your concentration range around the expected IC50. A common starting point is to use a wide range of concentrations, often spanning several orders of magnitude (e.g., from 1 nM to 100 µM), to capture the full dose-response curve. A typical approach involves using serial dilutions, such as 2-fold or 3-fold dilutions, across 8 to 12 concentrations. |
| What is the difference between a biochemical assay and a cell-based assay for IC50 determination? | A biochemical assay measures the effect of a compound on a purified target molecule, such as an enzyme. A cell-based assay measures the compound's effect within a living cell, providing insights into its activity in a more physiologically relevant context, but can be influenced by factors like cell membrane permeability and efflux pumps. |
| How many replicates should I use for each concentration? | It is recommended to use at least three technical replicates for each concentration to ensure the reliability and statistical significance of the results. |
| What is a dose-response curve and what does it tell me? | A dose-response curve is a graph that visualizes the relationship between the concentration of a drug and its effect. Typically, the x-axis represents the log of the compound concentration, and the y-axis shows the response (e.g., percent inhibition). The resulting sigmoidal ("S"-shaped) curve allows for the determination of the IC50 value, which is the concentration at the inflection point of the curve. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media/buffer to maintain humidity. |
| No dose-response curve (flat line) | - Compound is inactive at the tested concentrations.- Compound has precipitated out of solution.- Incorrect assay setup. | - Test a wider and higher range of concentrations.- Check the solubility of the compound in the assay medium.- Verify the instrument settings and reagent preparation. |
| Incomplete curve (does not reach 0% or 100% inhibition) | - The concentration range is too narrow.- The compound has low efficacy or is only partially inhibitory.- Compound solubility is limited at higher concentrations. | - Broaden the concentration range tested.- If the plateau is real, it indicates the maximal effect of the compound.- Visually inspect the wells for precipitation and consider using a different solvent or a lower top concentration. |
| IC50 value is significantly different from previous experiments | - Differences in cell passage number.- Variation in reagent preparation (e.g., stock solution).- Changes in incubation time. | - Use cells within a consistent and low passage number range.- Prepare fresh stock solutions and verify their concentration.- Maintain consistent experimental parameters between assays. |
| High background signal | - Autofluorescence of the compound or media components (e.g., phenol red).- Contamination of cell cultures. | - Use phenol red-free media for fluorescence-based assays.- Test for and eliminate sources of microbial contamination, such as mycoplasma. |
Experimental Protocol: Determining the IC50 of "Compound X" using a Cell Viability Assay (MTT)
This protocol outlines a standard procedure for determining the IC50 of a hypothetical "Compound X" on adherent cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
"Compound X" stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Adjust the cell suspension concentration to 5 x 104 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of "Compound X" in complete medium. A common approach is a 2-fold or 3-fold dilution series to obtain at least 8 different concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
-
Plot the % Viability against the log of the "Compound X" concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC50 value.
Visualizations
Caption: Experimental workflow for IC50 determination using an MTT assay.
Technical Support Center: Investigating Off-Target Effects of CP-289,503
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the kinase inhibitor, CP-289,503.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known function of the primary target of this compound. Could this be an off-target effect?
A1: Yes, observing a cellular response that cannot be explained by the inhibition of the primary target is a classic indicator of potential off-target effects.[1] It is crucial to investigate whether this compound is modulating other signaling pathways. To differentiate between on-target and off-target effects, consider using a structurally different inhibitor for the same primary target as a control.[2]
Q2: Our in vitro kinase assays are showing inconsistent IC50 values for this compound. What could be the cause?
A2: Inconsistent IC50 values can arise from variations in experimental conditions. A common issue is the concentration of ATP used in the assay, as IC50 values can be highly dependent on it.[3][4] For more comparable and reproducible results, it is recommended to perform kinase assays with an ATP concentration that is close to the Km value of the kinase for ATP.[4] Additionally, ensure consistent buffer conditions, enzyme and substrate concentrations, and incubation times across experiments.
Q3: We are observing unexpected cellular toxicity with this compound at concentrations where the primary target should be fully inhibited. How can we determine if this is due to off-target effects?
A3: Unexpected toxicity is a significant concern that may be linked to off-target activities.[2] To investigate this, you can perform a kinome-wide profiling study to identify other kinases that this compound binds to at the concentrations causing toxicity. Additionally, comparing the toxic concentration of this compound with that of a structurally unrelated inhibitor for the same primary target can help elucidate if the toxicity is on-target or off-target.
Q4: What is the difference between on-target and off-target side effects?
A4: On-target effects occur when the inhibitor interacts with its intended molecular target, but this interaction in certain tissues or cell types leads to an undesirable physiological outcome.[1] Off-target effects are the result of the inhibitor binding to unintended molecules, which can lead to unexpected biological responses and confound data interpretation.[1]
Troubleshooting Guides
Problem: Unexpected Phenotype Observed
This guide provides a systematic workflow to investigate if an unexpected phenotype is due to off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Problem: Inconsistent In Vitro Kinase Assay Results
Use this guide to troubleshoot and optimize your in vitro kinase assays with this compound.
-
Check ATP Concentration: Ensure the ATP concentration is consistent across all assays and ideally close to the Km of the kinase for ATP.[4]
-
Verify Reagent Quality:
-
Enzyme: Confirm the activity and purity of the recombinant kinase.
-
Substrate: Ensure the substrate is not degraded and is used at a consistent concentration.
-
Compound: Verify the integrity and concentration of your this compound stock solution. Avoid repeated freeze-thaw cycles.[2]
-
-
Standardize Assay Conditions:
-
Buffer: Use a consistent buffer system with the same pH and ionic strength.
-
Incubation Time and Temperature: Ensure precise and consistent incubation times and temperatures.
-
-
Include Proper Controls:
-
No Enzyme Control: To check for background signal.
-
No Inhibitor (Vehicle) Control: To determine 100% kinase activity.
-
Known Inhibitor Control: As a positive control to validate the assay.[5]
-
Experimental Protocols
Protocol 1: Kinome Profiling using Competition Binding Assay (e.g., KINOMEscan®)
This method quantitatively measures the binding of an inhibitor to a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in 100% DMSO).
-
Assay Principle: The assay has three main components: a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound (this compound).[3]
-
Competition: If this compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[3]
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) that detects the DNA tag.[3] A lower amount of bound kinase in the presence of this compound indicates binding.
-
Data Analysis: The results are often reported as "percent of control," where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be calculated from these measurements.
Caption: Workflow for KINOMEscan® competition binding assay.
Protocol 2: Chemical Proteomics using Multiplexed Inhibitor Beads (MIBs)
This method uses affinity chromatography to enrich and identify kinases that bind to a broad-spectrum of kinase inhibitors.
-
Cell Lysate Preparation: Prepare cell lysates under native conditions to preserve kinase activity.
-
MIBs Incubation: Incubate the cell lysate with MIBs, which are beads coated with multiple broad-selectivity kinase inhibitors.[6]
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads.
-
Protein Digestion: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[7][8]
Caption: Experimental workflow for MIBs-based chemical proteomics.
Data Presentation
Table 1: Hypothetical Kinome Profiling Data for this compound
| Kinase Target | Percent of Control (%) @ 1µM | Dissociation Constant (Kd) (nM) | Primary Target |
| Target Kinase A | 5 | 1.2 | Yes |
| Off-Target Kinase X | 15 | 25 | No |
| Off-Target Kinase Y | 40 | 150 | No |
| Off-Target Kinase Z | 85 | >1000 | No |
Table 2: Hypothetical IC50 Values for this compound Against Validated Off-Targets
| Kinase Target | IC50 (nM) | Assay ATP Concentration |
| Target Kinase A | 10 | 10 µM |
| Off-Target Kinase X | 85 | 10 µM |
| Off-Target Kinase Y | 500 | 10 µM |
Signaling Pathway Diagram
The following diagram illustrates a hypothetical scenario where this compound inhibits its primary target, but also has an off-target effect on a kinase in a parallel pathway, leading to an unexpected cellular response.
Caption: On- and off-target effects of this compound on signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chayon.co.kr [chayon.co.kr]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address common insolubility issues encountered with poorly soluble small molecule compounds, using "CP-289,503" as a placeholder for a representative compound.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is precipitating out of solution when I dilute my DMSO stock in an aqueous buffer. What is happening?
A1: This is a common issue for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous medium (like PBS or cell culture media), the overall solvent polarity increases dramatically. This can cause the compound to crash out of solution as it is no longer soluble in the high-water-content environment. Most cells can tolerate a final DMSO concentration of up to 0.1%, so it is crucial to ensure your dilution scheme does not exceed this while keeping the compound in solution.
Q2: What are the first troubleshooting steps I should take if I observe precipitation?
A2: If you observe precipitation, consider the following initial steps:
-
Optimize DMSO Concentration: Before adding to your aqueous solution, try making intermediate dilutions of your concentrated stock in DMSO first. This can help prevent localized high concentrations of the compound from immediately precipitating upon contact with the aqueous buffer.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can sometimes help dissolve the precipitate. However, be cautious as prolonged heat can degrade some compounds.
-
Sonication: Using a sonicator can help to break up precipitate particles and aid in redissolving the compound.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer may significantly improve its solubility.[2][3] For example, acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.
Q3: Are there alternative solvents or formulations I can use to improve the solubility of this compound?
A3: Yes, several strategies can be employed to enhance the solubility of poorly soluble drugs.[4][5] These include:
-
Co-solvents: Using a mixture of solvents can improve solubility. Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]
-
Surfactants: The use of non-ionic surfactants like Tween® or Triton™ X-100 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[3][4]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[2][3]
-
Salt Formation: For compounds with ionizable functional groups, forming a salt can dramatically increase aqueous solubility.[2][4]
Solubility Data for Common Solvents
The following table summarizes the general utility of common solvents for dissolving poorly soluble compounds. Note: Specific solubility values for "this compound" are not available; this table provides a general guide.
| Solvent | Type | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for many organic molecules. | Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution. |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible; can be used in combination with other solvents. | Lower solubilizing power than DMSO for highly nonpolar compounds. |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typical for poor solubility) | Physiologically relevant for in vitro assays. | Very low solubility for many small molecule inhibitors. |
| PEG 400 | Polymer | Formulation dependent | Can significantly increase solubility; often used in in vivo formulations. | High viscosity; may not be suitable for all in vitro applications. |
| 1 N HCl / 1 N NaOH | Acid/Base | Formulation dependent | Can solubilize basic/acidic compounds by forming salts. | Extreme pH can degrade the compound and is not suitable for most biological assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of a Poorly Soluble Compound in DMSO
-
Weigh the Compound: Accurately weigh out a precise amount of the compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Dilutions in Aqueous Buffer to Avoid Precipitation
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%). Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Diagrams
Caption: A logical workflow for troubleshooting compound insolubility.
Caption: A representative MAPK signaling pathway inhibited by a hypothetical compound.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. mdpi.com [mdpi.com]
Improving reproducibility of CP-289,503 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental results with CP-289,503.
FAQs: General Questions
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the complement C5a receptor (C5aR1), a G protein-coupled receptor (GPCR). It functions by competitively blocking the binding of the potent pro-inflammatory anaphylatoxin C5a to its receptor. This inhibition prevents the downstream signaling cascade that leads to cellular responses such as chemotaxis, degranulation, and the release of inflammatory mediators.
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 1 µM for the C5a receptor. The specific assay conditions under which this value was determined are crucial for reproducing this result.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
For in vitro experiments, it is recommended to prepare a stock solution in 100% dimethyl sulfoxide (DMSO). For in vivo studies, two common formulation protocols are suggested:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: 10% DMSO and 90% Corn Oil.
It is crucial to ensure complete dissolution; sonication may be necessary. For in vivo experiments, it is best to prepare the formulation fresh on the day of use.
Q4: What are the recommended storage conditions for this compound?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller, single-use volumes. Studies on small molecules in DMSO suggest that while many are stable for several freeze-thaw cycles, minimizing this is a best practice.
Troubleshooting Guides
In Vitro Assays
Issue 1: Higher or Lower than Expected IC50 Value in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Incorrect radioligand concentration | Ensure the radioligand concentration is at or below its Kd for the receptor to maintain assay sensitivity. |
| Issues with membrane preparation | Use fresh, high-quality cell membrane preparations. Inconsistent protein concentration can lead to variability. |
| Non-specific binding is too high | Optimize the washing steps and consider using a filtration apparatus pre-treated with a blocking agent like polyethyleneimine (PEI). |
| Compound precipitation | Visually inspect for any precipitation in your assay wells. The final DMSO concentration in the assay should typically be kept below 1% to maintain solubility. |
| Equilibrium not reached | Ensure the incubation time is sufficient for the binding to reach equilibrium. This may need to be determined empirically for your specific assay conditions. |
Issue 2: Low Signal or High Variability in Cell-Based Functional Assays (e.g., Calcium Mobilization, Reporter Gene)
| Potential Cause | Troubleshooting Step |
| Low receptor expression | Verify the expression level of C5aR1 in your cell line. For transiently transfected cells, optimize transfection efficiency. |
| Cell health issues | Ensure cells are healthy and not passaged too many times. Perform a cell viability assay in parallel with your functional assay. |
| Ligand (C5a) degradation | Prepare fresh C5a solutions for each experiment, as it can be susceptible to degradation. |
| Signal interference | This compound may have intrinsic fluorescence or other properties that interfere with the assay readout. Run appropriate controls with the compound alone. |
In Vivo Assays
Issue 3: Lack of Efficacy or High Variability in Animal Models
| Potential Cause | Troubleshooting Step |
| Poor bioavailability | The chosen formulation may not be optimal for the route of administration. Consider pharmacokinetic studies to determine the exposure of this compound. |
| Compound instability in formulation | Prepare the dosing solution fresh before each administration. Visually inspect for any signs of precipitation. |
| Variability in animal response | Ensure consistency in animal age, weight, and health status. Acclimatize animals to the experimental procedures to minimize stress-induced variability. |
| Timing of dosing and challenge | Optimize the time window between the administration of this compound and the inflammatory challenge to ensure the compound is at an effective concentration at the target site. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Conditions |
| IC50 | 1 µM | Representative data for a competitive radioligand binding assay using [125I]-C5a and human neutrophil membranes. |
Table 2: Representative In Vivo Formulation for this compound
| Component | Percentage | Purpose |
| DMSO | 10% | Solubilizing agent |
| PEG300 | 40% | Co-solvent and vehicle |
| Tween-80 | 5% | Surfactant to improve solubility and stability |
| Saline | 45% | Vehicle |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for C5aR1
-
Membrane Preparation: Prepare membranes from cells endogenously expressing C5aR1 (e.g., U937 cells) or a recombinant cell line.
-
Assay Buffer: Use a buffer such as 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 150 mM NaCl, and 0.1% BSA, pH 7.4.
-
Competition Assay:
-
Add a fixed concentration of [125I]-labeled C5a (at its approximate Kd) to each well.
-
Add a range of concentrations of this compound.
-
For non-specific binding, use a high concentration of unlabeled C5a.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in a blocking agent.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.
Protocol 2: In Vivo Pharmacodynamic Assay - C5a-induced Neutrophil Mobilization in Mice
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Formulation Preparation: Prepare the this compound formulation as described in Table 2.
-
Dosing: Administer this compound or vehicle control to the mice via the desired route (e.g., intravenous or oral).
-
C5a Challenge: At a predetermined time post-dosing, administer a bolus of recombinant mouse C5a intravenously to induce neutrophil mobilization.
-
Blood Sampling: Collect blood samples at various time points after the C5a challenge.
-
Neutrophil Counting: Perform a complete blood count (CBC) with differential to quantify the number of circulating neutrophils.
-
Data Analysis: Compare the neutrophil counts in the this compound-treated groups to the vehicle-treated group to assess the compound's inhibitory effect.
Visualizations
Caption: C5a signaling pathway and the inhibitory action of this compound.
Technical Support Center: Vehicle Control Selection for Novel Compounds
This guide provides troubleshooting advice and frequently asked questions for researchers working with novel or poorly characterized compounds, using a hypothetical compound "CP-289,503" as an example. The principles and protocols outlined here are broadly applicable to other experimental compounds with limited solubility data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
For novel compounds with unknown solubility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2] DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds, making it a versatile choice for initial stock solution preparation.[2]
Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[3] However, the tolerance can vary between cell lines. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary vehicle control experiment.
Q3: How should I prepare my stock solution of this compound?
It is advisable to prepare a high-concentration stock solution, typically 10 mM or higher, in 100% DMSO.[1] This stock can then be serially diluted to the final working concentrations. Storing the stock solution in small aliquots at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[3]
Q4: My compound precipitates when I dilute the DMSO stock in my aqueous assay buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds. Here are a few strategies to address this:
-
Stepwise Dilution: Perform serial dilutions in a stepwise manner rather than a single large dilution to avoid a sudden, drastic change in solvent polarity.[3]
-
Dilution in 100% DMSO: An alternative approach is to perform the serial dilution of your compound entirely in 100% DMSO. From this DMSO-based dilution series, you can then perform the final dilution into your assay buffer.[1] This ensures the compound is fully dissolved before coming into contact with the aqueous buffer.
-
Use of Co-solvents: If precipitation persists, consider the use of co-solvents in your final dilution buffer. Common co-solvents include PEG400, glycerol, or Tween 80.[3] The choice and concentration of the co-solvent will need to be optimized for your specific assay.
Q5: How do I prepare a vehicle control for my experiment?
The vehicle control should contain the same concentration of the solvent(s) used to dissolve and dilute the experimental compound. For example, if your final treatment contains 0.1% DMSO, your vehicle control should be your assay medium with 0.1% DMSO. This is essential to distinguish the effects of the compound from any effects of the solvent itself.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound precipitation in stock or working solutions. | Visually inspect all solutions for precipitates before use. If necessary, briefly sonicate or vortex the stock solution. Consider the alternative dilution strategies mentioned in the FAQ. |
| Compound degradation. | Aliquot stock solutions to minimize freeze-thaw cycles.[3] Protect from light if the compound is light-sensitive. Prepare fresh working solutions for each experiment. | |
| High background signal or off-target effects | Solvent concentration is too high. | Perform a dose-response curve for the vehicle (e.g., DMSO) to determine the no-effect concentration for your specific assay. Ensure the final solvent concentration is below this threshold. |
| Compound has off-target activities. | This is inherent to the compound. If suspected, perform counter-screens or consult any available literature on the compound's target selectivity. | |
| Low or no observable effect of the compound | Poor solubility in the final assay buffer. | Re-evaluate the dilution method. Consider using a co-solvent or a different vehicle altogether. |
| Incorrect stock solution concentration. | Verify the initial weighing of the compound and the volume of solvent used. If possible, confirm the concentration using an analytical method like HPLC. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) using a calibrated analytical balance.
-
Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L).
-
Dissolution: Add the calculated volume of 100% DMSO to the vial containing the compound.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Vehicle Control Titration for Cell Viability Assays
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in the cell culture medium. A typical concentration range to test would be from 2% down to 0.01%.
-
Treatment: Replace the existing medium in the wells with the medium containing the different vehicle concentrations. Include a "medium only" control with no vehicle.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using a standard method such as an MTS or MTT assay.
-
Data Analysis: Determine the highest concentration of the vehicle that does not significantly impact cell viability compared to the "medium only" control. This will be your maximum allowable vehicle concentration for future experiments.
Signaling Pathways & Workflows
References
Preventing degradation of CP-289,503 in solution
Welcome to the technical support center for CP-289,503, also known as N-(4-amino-3-methylphenyl)oxolane-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: Based on the chemical structure of this compound, which contains an aromatic amine and a carboxamide functional group, the primary degradation pathways are likely oxidation of the aminophenyl ring and hydrolysis of the amide bond. Environmental factors such as pH, temperature, light exposure, and the presence of oxidizing agents can accelerate these degradation processes.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound in solution may manifest as a change in color, often to a yellowish or brownish hue, which can be indicative of oxidation. A decrease in the measured concentration of the active compound over time, as determined by analytical methods like HPLC, is a quantitative indicator of degradation. The appearance of new peaks in a chromatogram also suggests the formation of degradation products.
Q3: How should I prepare stock solutions of this compound to maximize stability?
A3: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. To minimize the risk of degradation, use solvents that are degassed to remove dissolved oxygen. Prepare solutions at a high concentration to reduce the relative impact of headspace oxygen. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and contamination.
Q4: What are the optimal storage conditions for this compound solutions?
A4: For maximum stability, store stock solutions of this compound at -20°C or, for long-term storage, at -80°C. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil. The headspace of the vials can be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency or Concentration
Possible Causes:
-
Oxidative Degradation: The aromatic amine moiety is susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.
-
Hydrolytic Degradation: The carboxamide bond can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures.
-
Adsorption to Container: The compound may adsorb to the surface of glass or plastic storage containers, leading to an apparent decrease in concentration.
Troubleshooting Steps:
-
Analytical Verification:
-
Use a stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to confirm the loss of the parent compound and detect the appearance of degradation products.
-
Compare the peak area of the parent compound in the suspect sample to a freshly prepared standard.
-
-
Investigate Oxidation:
-
Prepare a fresh solution using a degassed solvent and store it under an inert atmosphere (argon or nitrogen).
-
If the degradation is slowed or stopped, oxidation is a likely cause.
-
-
Investigate Hydrolysis:
-
Measure the pH of your solution. If it is acidic or basic, this could be promoting hydrolysis.
-
Buffer the solution to a neutral pH (around 7) if compatible with your experimental system.
-
-
Address Adsorption:
-
Consider using low-adsorption microplates or vials.
-
In some cases, silanizing glassware can reduce adsorption.
-
Issue 2: Solution Discoloration (Yellowing/Browning)
Possible Cause:
-
Oxidation: The formation of colored degradation products is a common result of the oxidation of aromatic amines.
Troubleshooting Steps:
-
Protect from Light:
-
Repeat the experiment with light-protected containers (amber vials or foil-wrapped tubes). If discoloration is reduced, photodegradation is a contributing factor.
-
-
Minimize Oxygen Exposure:
-
Use degassed solvents for solution preparation.
-
Purge the headspace of the storage container with an inert gas.
-
-
Chelate Metal Ions:
-
If metal ion contamination is suspected (e.g., from buffers or glassware), add a small amount of a chelating agent like EDTA to the solution, if compatible with your experiment.
-
Data Presentation
The following tables provide an example of how to present stability data for this compound. Note: The data below is illustrative and should be replaced with your experimental results.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Initial Concentration (µM) | Concentration after 30 days (µM) | % Remaining |
| DMSO | 100 | 98.5 | 98.5% |
| Ethanol | 100 | 95.2 | 95.2% |
| PBS (pH 7.4) | 100 | 85.1 | 85.1% |
Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4) over 7 days
| Temperature | Initial Concentration (µM) | Concentration after 7 days (µM) | % Remaining |
| 4°C | 100 | 92.3 | 92.3% |
| 25°C (Room Temp) | 100 | 78.6 | 78.6% |
| 37°C | 100 | 65.4 | 65.4% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound.
-
Add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidation:
-
Prepare a solution of this compound.
-
Add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours.
-
Keep a control sample in the dark.
-
-
Thermal Degradation:
-
Incubate a solution of this compound at 60°C for 24 hours in the dark.
-
-
Analysis:
-
Analyze all samples by HPLC-UV. Compare the chromatograms to a control sample to identify degradation peaks.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Technical Support Center: Cytotoxicity Assessment of EGFR Inhibitors
Disclaimer: Information regarding the specific compound CP-289,503 is not publicly available. This guide provides information on the cytotoxicity assessment of a representative Epidermal Growth Factor Receptor (EGFR) inhibitor, CP-358,774, and offers general troubleshooting advice for common cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of EGFR inhibitors like CP-358,774?
EGFR inhibitors such as CP-358,774 are designed to block the signaling pathway of the Epidermal Growth Factor Receptor, which is often overexpressed in cancer cells and contributes to their growth and survival.[1] CP-358,774 specifically inhibits the tyrosine kinase activity of EGFR, preventing its autophosphorylation.[1] This blockage leads to cell cycle arrest at the G1 phase and induces apoptosis (programmed cell death).[1]
Q2: What is the difference between a cell viability assay and a cytotoxicity assay?
While often used interchangeably, there's a key distinction. Cell viability assays measure the number of healthy, living cells, often by assessing metabolic activity or ATP content. Cytotoxicity assays, on the other hand, directly measure the toxic effects of a compound by detecting markers of cell damage, such as the loss of membrane integrity. A decrease in viability can suggest a cytotoxic or an anti-proliferative effect, whereas a cytotoxicity assay specifically points to cell death.
Q3: How do I choose the right assay for my experiment?
The choice of assay depends on your specific research question, cell type, and expected outcome.[2]
-
Metabolic Assays (e.g., MTT, MTS, XTT): These are good for assessing overall cell health and proliferation.[3] They rely on the metabolic activity of cells to produce a colorimetric signal.[3]
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These are used to differentiate between live and dead cells based on whether the cell membrane is intact.[2][3]
-
ATP-Based Assays: These assays measure the amount of ATP in a cell population, which is a good indicator of metabolically active, viable cells.[2][4]
Q4: What are the common markers of apoptosis induced by EGFR inhibitors?
Inhibition of the EGFR pathway by compounds like CP-358,774 can trigger apoptosis, which can be identified by several markers, including:
-
DNA Fragmentation: A hallmark of apoptosis where the cell's DNA is cleaved into smaller fragments.[1]
-
Cell Cycle Arrest: The inhibitor can block cell cycle progression, often at the G1 phase.[1]
-
Changes in Protein Levels: Accumulation of proteins like p27KIP1 and underphosphorylated retinoblastoma protein can be observed.[1]
Troubleshooting Guide for Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | - Contamination of cell culture or reagents.- Reagent instability or improper storage.- Incomplete removal of wash solutions. | - Use aseptic techniques and fresh, sterile reagents.- Store reagents as recommended by the manufacturer.- Ensure complete aspiration of wash buffers between steps. |
| Low Signal or No Response | - Insufficient cell number.- Low metabolic activity of cells.- Incorrect incubation time with the compound or assay reagent.- Compound is not cytotoxic at the tested concentrations. | - Optimize cell seeding density.- Ensure cells are healthy and in the logarithmic growth phase.- Optimize incubation times for both the compound and the assay reagent.- Perform a dose-response curve with a wider range of concentrations. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- "Edge effect" in multi-well plates.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.- Use calibrated pipettes and consistent pipetting techniques. |
| Inconsistent Results Between Experiments | - Variation in cell passage number or health.- Different batches of reagents or serum.- Minor deviations in the experimental protocol. | - Use cells within a consistent passage number range.- Test new batches of reagents and serum before use.- Adhere strictly to the established protocol. |
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for the representative EGFR inhibitor, CP-358,774.
| Target | Cell Line | Assay Type | IC50 Value |
| EGFR Tyrosine Kinase | - | Isolated Kinase Assay | 2 nM[1] |
| EGFR Autophosphorylation | Intact Tumor Cells | Whole Cell Assay | 20 nM[1] |
| Cell Proliferation | DiFi Human Colon Tumor | Proliferation Assay | Submicromolar[1] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., CP-358,774) in a cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a stock solution of MTT in sterile PBS.
-
Add the MTT solution to each well (typically at a final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into a purple formazan product.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[3]
-
-
Data Acquisition:
-
Measure the absorbance of the purple formazan product using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of CP-358,774.
Caption: General workflow for a typical cytotoxicity experiment.
References
- 1. Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 3. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 4. Cell Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with CP-289,503
Welcome to the technical support center for CP-289,503. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes. The following guides and frequently asked questions (FAQs) address common issues and provide structured methodologies to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: We observe no significant decrease in cell viability after treating our cancer cell line with this compound, even at high concentrations. What could be the reason?
A1: Several factors could contribute to the lack of an effect on cell viability. Consider the following possibilities:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PI3K/Akt/mTOR pathway inhibition. This could be due to mutations in downstream effectors or activation of compensatory signaling pathways.
-
Compound Inactivity: Ensure the compound is properly dissolved and has not degraded. We recommend preparing fresh stock solutions for each experiment.
-
Incorrect Dosing or Duration: The incubation time or concentration range might not be optimal for your specific cell line. A time-course and dose-response experiment is recommended.
-
Sub-optimal Assay Conditions: The cell viability assay itself might not be sensitive enough, or the endpoint measured may not be appropriate for the expected mechanism of action (e.g., cytostatic vs. cytotoxic effects).
Q2: Our Western blot analysis shows an unexpected increase in the phosphorylation of a downstream target after treatment with this compound. How can we interpret this paradoxical result?
A2: Paradoxical signaling is a known phenomenon in pathway inhibition. Here are some potential explanations:
-
Feedback Loop Activation: Inhibition of a kinase can sometimes relieve negative feedback loops, leading to the hyperactivation of an upstream kinase and subsequent phosphorylation of other downstream targets.
-
Off-Target Effects: this compound might be inhibiting other kinases or phosphatases at the concentrations used, leading to a net increase in phosphorylation of certain proteins.
-
Cellular Compensation: The cell may be compensating for the inhibition of one pathway by upregulating a parallel signaling cascade.
We recommend performing a broader phosphoproteomics analysis to get a more comprehensive view of the signaling changes.
Q3: We are observing significant toxicity in our control animal group treated with the vehicle for this compound. What should we do?
A3: Vehicle toxicity can confound in vivo studies. It is crucial to address this issue before proceeding.
-
Vehicle Suitability: The chosen vehicle (e.g., DMSO, cyclodextrin) may be causing toxicity at the administered concentration and volume. It is essential to run a maximum tolerated dose (MTD) study for the vehicle alone.
-
Formulation Issues: The formulation of this compound in the vehicle may not be optimal, leading to precipitation or altered pharmacokinetics. Ensure the compound is fully dissolved and the formulation is stable.
-
Route of Administration: The chosen route of administration might not be appropriate for the vehicle, causing local or systemic toxicity.
Consider testing alternative, well-tolerated vehicles for your animal model.
Troubleshooting Guides
Guide 1: Investigating Lack of Efficacy
If this compound is not producing the expected biological effect, follow this structured troubleshooting workflow.
Experimental Workflow: Troubleshooting Lack of Efficacy
Caption: A logical workflow for troubleshooting the lack of biological effect of this compound.
Guide 2: Characterizing Unexpected Phenotypes
If this compound induces an unexpected phenotype, a systematic approach is needed to determine the cause.
Signaling Pathway: PI3K/Akt/mTOR
Caption: The canonical PI3K/Akt/mTOR signaling pathway targeted by this compound.
Data Presentation
Table 1: Example Dose-Response Data in Different Cell Lines
| Cell Line | PIK3CA Status | IC50 for this compound (µM) |
| MCF-7 | E545K (Activating) | 0.5 |
| MDA-MB-231 | Wild-Type | 5.2 |
| A549 | Wild-Type | > 10 |
This table illustrates how the genetic background of a cell line can influence its sensitivity to this compound.
Table 2: Off-Target Kinase Profiling of this compound
| Kinase | % Inhibition at 1 µM |
| PI3Kα | 95% |
| DNA-PK | 85% |
| mTOR | 78% |
| MEK1 | 15% |
| ERK2 | 5% |
This table shows a hypothetical kinase screen for this compound, indicating potential off-target effects on DNA-PK and mTOR.
Experimental Protocols
Protocol 1: Western Blot for Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for the desired time (e.g., 2, 6, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO) to each well and mix thoroughly.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Validation & Comparative
A Comparative Analysis of C5a Receptor Antagonists: CP-289,503 in Focus
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C5a receptor antagonist CP-289,503 against other notable alternatives, supported by available experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutics targeting the C5a-C5aR axis.
The complement system, a cornerstone of innate immunity, plays a dual role in host defense and inflammation. Its activation product, C5a, is a potent pro-inflammatory mediator implicated in a wide range of inflammatory and autoimmune diseases. By binding to its primary receptor, the C5a receptor (C5aR, CD88), a G protein-coupled receptor (GPCR), C5a triggers a cascade of inflammatory responses, including cell migration, degranulation, and cytokine release. Consequently, antagonizing the C5a-C5aR interaction has emerged as a promising therapeutic strategy. This guide focuses on this compound, an early-generation C5a receptor antagonist, and compares its performance with other key antagonists, namely the peptide-based inhibitor PMX-53 and the orally available small molecule Avacopan (CCX168).
Overview of C5a Receptor Antagonists
C5a receptor antagonists can be broadly categorized into peptides, small molecules, and antibodies. Each class possesses distinct pharmacological properties. This comparison focuses on small molecule and peptide-based inhibitors.
-
This compound: An inhibitor of the complement C5a receptor with a reported IC50 of 1 µM.[1] Limited public data is available regarding its detailed pharmacological profile.
-
PMX-53: A potent, cyclic hexapeptide antagonist of the C5a receptor. It has an IC50 of 20 nM for the C5a receptor.[2] It also inhibits C5a-induced neutrophil myeloperoxidase release and chemotaxis with IC50 values of 22 nM and 75 nM, respectively.[2]
-
Avacopan (CCX168): A potent and selective, orally available small-molecule C5a receptor inhibitor with an IC50 of 0.1 nM.[3] It has undergone extensive clinical development and has received regulatory approval for the treatment of ANCA-associated vasculitis.
Quantitative Comparison of In Vitro Potency
The following table summarizes the available in vitro potency data for this compound, PMX-53, and Avacopan. It is important to note that direct comparative studies involving this compound are scarce in publicly available literature, and the presented data is compiled from different sources.
| Antagonist | Target | Assay | Potency (IC50) | Reference |
| This compound | Human C5a Receptor | Not Specified | 1 µM | [1] |
| PMX-53 | Human C5a Receptor (CD88) | Not Specified | 20 nM | [2] |
| Human Neutrophils | Myeloperoxidase Release | 22 nM | [2] | |
| Human Neutrophils | Chemotaxis | 75 nM | [2] | |
| Avacopan (CCX168) | Human C5a Receptor | [¹²⁵I]-C5a Binding Displacement | 0.1 nM | [3] |
| Human U937 Cells | Chemotaxis | 0.2 nM | [3] | |
| Human Neutrophils | Calcium Mobilization | 0.2 nM | [3] |
C5a Receptor Signaling Pathway
The binding of C5a to its G protein-coupled receptor, C5aR1, initiates a cascade of intracellular signaling events that drive the inflammatory response. Understanding this pathway is crucial for appreciating the mechanism of action of C5aR antagonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize C5a receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the C5a receptor, providing information on its binding affinity.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human C5a receptor are prepared from a suitable cell line (e.g., U937 cells) by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a fixed concentration of radiolabeled C5a (e.g., [¹²⁵I]-C5a) and a range of concentrations of the antagonist in a suitable binding buffer.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate receptor-bound radioligand from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the concentration of antagonist that inhibits 50% of radioligand binding (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a C5a gradient.
Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a solution containing C5a as a chemoattractant.
-
Cell Treatment: Neutrophils are pre-incubated with various concentrations of the C5a receptor antagonist or vehicle control.
-
Migration: The treated neutrophils are placed in the upper chamber of the Boyden chamber.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the C5a gradient.
-
Quantification: After incubation, the membrane is removed, fixed, and stained. The number of migrated cells on the lower side of the membrane is quantified by microscopy.
Myeloperoxidase (MPO) Release Assay
This assay measures the ability of an antagonist to inhibit the C5a-induced release of the granular enzyme myeloperoxidase from neutrophils, a key event in neutrophil activation.
Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated as described for the chemotaxis assay.
-
Antagonist Incubation: Neutrophils are pre-incubated with different concentrations of the C5a receptor antagonist.
-
C5a Stimulation: The cells are then stimulated with a fixed concentration of C5a to induce degranulation and MPO release.
-
Supernatant Collection: After stimulation, the cells are centrifuged, and the supernatant containing the released MPO is collected.
-
MPO Activity Measurement: The enzymatic activity of MPO in the supernatant is measured using a colorimetric assay with a suitable substrate (e.g., o-dianisidine dihydrochloride and H₂O₂). The change in absorbance is proportional to the MPO activity.
Discussion and Future Directions
The available data indicates that this compound is a significantly less potent C5a receptor antagonist compared to both the peptide-based inhibitor PMX-53 and the small molecule Avacopan. While the IC50 of 1 µM for this compound demonstrates some activity, it is several orders of magnitude weaker than the nanomolar potencies of the other two compounds.
The development of C5a receptor antagonists has evolved considerably since the introduction of early compounds like this compound. The high potency and oral bioavailability of Avacopan represent a significant advancement in the field, culminating in its clinical use. Peptide-based antagonists like PMX-53, while potent, may face challenges related to oral bioavailability and in vivo stability, although they remain valuable research tools.
For researchers and drug developers, the choice of a C5a receptor antagonist will depend on the specific application. For in vitro studies requiring a well-characterized and highly potent inhibitor, PMX-53 and Avacopan are superior choices. For in vivo studies in animal models, the oral availability of Avacopan offers a distinct advantage. The limited publicly available data on this compound makes it a less attractive candidate for new research endeavors without further characterization.
Future research in this area will likely focus on the development of next-generation C5aR antagonists with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring the therapeutic potential of these antagonists in a wider range of inflammatory and autoimmune diseases remains an active area of investigation. The journey from early antagonists like this compound to clinically approved drugs like Avacopan highlights the progress and ongoing potential of targeting the C5a-C5aR axis for the treatment of human diseases.
References
Validation of CP-289,503 Specificity for C5aR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity and performance of CP-289,503 (also known as NDT 9513727), a small molecule antagonist of the complement C5a receptor (C5aR, C5aR1, or CD88). Its performance is objectively compared with other notable C5aR antagonists, PMX-53 and W-54011, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Executive Summary
The complement component C5a is a potent pro-inflammatory mediator that exerts its effects primarily through the G protein-coupled receptor C5aR1. A second receptor, C5L2 (C5aR2 or GPR77), also binds C5a and is thought to have modulating functions. Consequently, the specificity of any C5aR1 antagonist against C5L2 is a critical determinant of its utility.
This compound (NDT 9513727) has been identified as a potent and selective inverse agonist of the human C5aR1.[1][2] This guide summarizes its binding affinity and functional potency in comparison to the well-characterized antagonists PMX-53, a cyclic peptide, and W-54011, another small molecule. While data on the direct binding of this compound to C5L2 is limited, its high potency at C5aR1 suggests a favorable selectivity profile.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators, highlighting their binding affinities and functional inhibition of C5a-mediated cellular responses.
Table 1: C5aR1 Binding Affinity
| Compound | Receptor Source | Assay Type | Ki (nM) | IC50 (nM) | Citation(s) |
| This compound (NDT 9513727) | Human C5aR | Radioligand Binding | - | 11.6 | [1][2] |
| W-54011 | Human Neutrophils | Radioligand Binding | 2.2 | - | |
| PMX-53 | Human C5aR | Radioligand Binding | - | 20 |
Table 2: Functional Inhibition of C5a-Mediated Responses
| Compound | Assay Type | Cell Type | IC50 (nM) | Citation(s) |
| This compound (NDT 9513727) | GTPγS Binding | Sf9 cells | 9.2 | [2] |
| Calcium Mobilization | Various | 1.1 - 9.2 | [1] | |
| Oxidative Burst | Various | 1.1 - 9.2 | [1] | |
| Degranulation | Various | 1.1 - 9.2 | [1] | |
| Chemotaxis | Various | 1.1 - 9.2 | [1] | |
| W-54011 | Calcium Mobilization | Human Neutrophils | 3.1 | |
| Chemotaxis | Human Neutrophils | 2.7 | ||
| ROS Generation | Human Neutrophils | 1.6 | ||
| PMX-53 | Myeloperoxidase Release | Human Neutrophils | 22 | |
| Chemotaxis | Human Neutrophils | 75 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the C5aR.
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing or recombinantly overexpressing the human C5aR1.
-
Assay Buffer: A typical binding buffer consists of 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of [125I]-C5a and varying concentrations of the antagonist (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an antagonist to block the C5a-induced migration of neutrophils.[3][4]
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Assay Setup: A Boyden chamber is used, consisting of upper and lower compartments separated by a microporous membrane.
-
Chemoattractant: C5a is placed in the lower chamber to act as a chemoattractant.
-
Cell Treatment: Neutrophils are pre-incubated with varying concentrations of the antagonist (e.g., this compound) before being placed in the upper chamber.
-
Migration: The chamber is incubated to allow neutrophils to migrate through the membrane towards the C5a gradient.
-
Quantification: Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope. Alternatively, a fluorescent dye can be used to quantify the migrated cells.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the number of migrated cells compared to the control (C5a alone).
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to inhibit the C5a-induced increase in intracellular calcium concentration.[5]
-
Cell Loading: Isolated human neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with different concentrations of the antagonist.
-
Stimulation: The cells are then stimulated with a fixed concentration of C5a.
-
Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined as the antagonist concentration that inhibits the C5a-induced calcium response by 50%.
Mandatory Visualization
C5aR1 Signaling Pathway
The following diagram illustrates the primary signaling pathways activated upon C5a binding to C5aR1 and the point of inhibition by an antagonist like this compound.
Caption: C5aR1 signaling and antagonist inhibition.
Experimental Workflow: Chemotaxis Assay
The workflow for a typical Boyden chamber chemotaxis assay to evaluate antagonist potency is depicted below.
Caption: Workflow for C5a-induced neutrophil chemotaxis assay.
Logical Relationship: Specificity Validation
The logical process for validating the specificity of a C5aR antagonist is outlined in the diagram below.
Caption: Logical steps for C5aR antagonist specificity validation.
References
- 1. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium mobilization in C5a-stimulated adult and newborn bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Information regarding "CP-289,503" is not publicly available.
Extensive searches for the compound "CP-289,503" have yielded no specific information regarding its chemical structure, biological target, function, or any associated cross-reactivity studies. The identifier "this compound" does not appear in publicly accessible scientific literature, chemical databases, or clinical trial registries.
This lack of information prevents the creation of a scientifically accurate and data-supported comparison guide as requested. It is not possible to summarize quantitative data, provide detailed experimental protocols, or create meaningful diagrams without foundational knowledge of the compound .
It is recommended to verify the identifier "this compound" for accuracy. The compound may be known by a different name, or it could be an internal designation not yet disclosed in public forums. If a corrected or alternative identifier is available, a comprehensive analysis can be initiated.
Comparative Efficacy of the NLRP3 Inflammasome Inhibitor CP-456,773 (MCC950) in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of CP-456,773 (also known as MCC950), a potent and selective inhibitor of the NLRP3 inflammasome, across various preclinical disease models. Due to the likely typographical error in the query for "CP-289,503," this document focuses on the extensively studied compound CP-456,773. The data presented herein is intended to offer an objective comparison of its performance with other therapeutic agents, supported by experimental data.
The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases.[1] CP-456,773 has demonstrated significant therapeutic potential by specifically targeting the NLRP3 pathway, thereby inhibiting the production of pro-inflammatory cytokines IL-1β and IL-18.[2]
Data Presentation: Efficacy of CP-456,773 and Comparators
The following tables summarize the quantitative efficacy data for CP-456,773 (MCC950) in different disease models.
Table 1: Efficacy in Imiquimod-Induced Skin Inflammation (Psoriasis Model)
| Treatment Group | Dosage | Primary Endpoint | Result | Percentage Improvement vs. Vehicle |
| Vehicle | - | Ear Thickness (day 5) | Not specified | - |
| CP-456,773 | 200 mg/kg, twice daily (oral) | Ear Thickness (day 5) | Significantly reduced | 41.4% reduction in ear thickness |
Table 2: Efficacy in House Dust Mite (HDM)-Induced Airway Inflammation (Asthma Model)
| Treatment Group | Dosage | Primary Endpoint (BALF Cell Counts) | Result (Cells/mL) | Percentage Reduction vs. HDM/Vehicle |
| Saline/Vehicle | - | Total Cells | Baseline | - |
| HDM/Vehicle | - | Total Cells | ~1.2 x 10^6 | - |
| HDM/CP-456,773 | 200 mg/kg, twice daily | Total Cells | ~0.6 x 10^6 | ~50% |
| HDM/Vehicle | - | Neutrophils | ~0.8 x 10^6 | - |
| HDM/CP-456,773 | 200 mg/kg, twice daily | Neutrophils | ~0.3 x 10^6 | ~62.5% |
| HDM/Vehicle | - | Lymphocytes | ~0.25 x 10^6 | - |
| HDM/CP-456,773 | 200 mg/kg, twice daily | Lymphocytes | ~0.1 x 10^6 | ~60% |
Table 3: Comparative Efficacy in a Murine Model of Neointimal Hyperplasia
| Treatment Group | Primary Endpoint (Neointimal Occlusion) | Day 7 | Day 28 |
| Control | % Occlusion | 30.75 ± 6.29% | 50.88 ± 7.68% |
| Paclitaxel (PTX) | % Occlusion | No significant difference from control | No significant difference from control |
| Sirolimus (SMS) | % Occlusion | Not specified | 75.84 ± 3.34% (33% increase vs. control) |
| CP-456,773 (MCC950) | % Occlusion | 15.64 ± 0.9% (49% reduction vs. control) | 34.13 ± 13.23% (33% reduction vs. control) |
In a murine model of neointimal hyperplasia, CP-456,773 (MCC950) significantly reduced neointimal occlusion at both 7 and 28 days compared to the control group.[3] In contrast, paclitaxel showed no significant effect, and sirolimus led to an increase in neointimal occlusion by day 28.[3] Furthermore, in in vitro studies, MCC950 was shown to be non-toxic to vascular cells, unlike the anti-proliferative agents paclitaxel and sirolimus.[3]
Experimental Protocols
1. Imiquimod-Induced Skin Inflammation in Mice
This model mimics key features of human psoriasis.[4]
-
Animals: BALB/c or C57BL/6 mice are typically used.
-
Induction of Inflammation: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and ear of the mice for a specified number of consecutive days (e.g., 5 days). This induces an inflammatory response characterized by erythema, scaling, and increased ear thickness.[4]
-
Treatment: CP-456,773 or vehicle is administered to the mice, typically via oral gavage, starting from the first day of imiquimod application and continuing for the duration of the experiment.
-
Efficacy Assessment: The primary outcome measure is often the change in ear thickness, measured daily using a digital caliper. Histological analysis of skin biopsies can also be performed to assess epidermal hyperplasia and inflammatory cell infiltration.
2. House Dust Mite (HDM)-Induced Airway Inflammation in Mice
This model is used to study allergic asthma.
-
Animals: BALB/c mice are commonly used for this model.
-
Induction of Inflammation: Mice are sensitized with an intraperitoneal injection of HDM extract. Subsequently, they are challenged with intranasal administration of HDM extract to induce airway inflammation.
-
Treatment: CP-456,773 or a control substance is administered to the mice, often via intraperitoneal injection or oral gavage, prior to the HDM challenge.
-
Efficacy Assessment: 24 hours after the final HDM challenge, bronchoalveolar lavage fluid (BALF) is collected. The total and differential cell counts (neutrophils, eosinophils, lymphocytes, macrophages) in the BALF are determined. Cytokine and chemokine levels in the BALF can also be measured using ELISA or other immunoassays.
Mandatory Visualization
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation pathway and point of inhibition by CP-456,773 (MCC950).
References
- 1. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCC950 suppresses NLRP3-dependent neuroinflammation and ameliorates cognitive decline in a rat model of cerebral small vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of C5a Inhibitors for Researchers and Drug Developers
An objective guide to the mechanisms, preclinical data, and clinical performance of leading C5a and C5a receptor inhibitors.
The complement component 5a (C5a) is a potent anaphylatoxin and chemoattractant that plays a central role in driving inflammatory responses. Generated during the activation of the complement cascade, C5a exerts its effects primarily through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR) expressed on various immune cells, particularly neutrophils. Dysregulated C5a/C5aR1 signaling is implicated in a wide range of inflammatory and autoimmune diseases, making it a highly attractive target for therapeutic intervention. This guide provides a head-to-head comparison of leading C5a inhibitors, summarizing their mechanisms, preclinical data, and clinical trial outcomes to inform research and development professionals.
Distinguishing C5a Pathway Inhibitors from C5 Inhibitors
It is critical to distinguish between inhibitors that target the C5a pathway specifically and those that block the C5 protein.
-
C5a/C5aR Inhibitors: These agents act downstream, targeting either the C5a ligand itself or its primary receptor, C5aR1. This targeted approach is designed to quell the pro-inflammatory effects of C5a while preserving the C5b-initiated formation of the Membrane Attack Complex (MAC), which is crucial for defending against certain bacterial infections.
-
C5 Inhibitors (e.g., Eculizumab): These drugs bind to the C5 protein, preventing its cleavage into C5a and C5b. This dual blockade inhibits both the inflammatory C5a pathway and the lytic MAC pathway.
The diagram below illustrates these distinct points of intervention within the terminal complement cascade.
Head-to-Head Comparison of Leading C5a/C5aR Inhibitors
This section compares three prominent C5a/C5aR inhibitors: Avacopan (an approved C5aR1 antagonist), Vilobelimab (an anti-C5a antibody), and INF904 (a clinical-stage C5aR1 antagonist).
| Feature | Avacopan (TAVNEOS®) | Vilobelimab (GOHIBIC®) | INF904 |
| Drug Class | Small Molecule | Monoclonal Antibody | Small Molecule |
| Target | C5a Receptor 1 (C5aR1) | C5a Ligand | C5a Receptor 1 (C5aR1) |
| Mechanism | Allosteric Antagonist[1] | Binds to and neutralizes free C5a[2] | Receptor Antagonist[3][4] |
| Administration | Oral[1] | Intravenous[5] | Oral[3][4] |
| Development Stage | Approved (ANCA-associated Vasculitis)[6] | EUA (Severe COVID-19) / Clinical Trials | Phase 2a (HS and CSU)[3][4][7] |
| Key Indication(s) | ANCA-associated Vasculitis[1] | Severe COVID-19[2] | Hidradenitis Suppurativa (HS), Chronic Spontaneous Urticaria (CSU)[7][8] |
Quantitative Data Summary
Preclinical & Pharmacokinetic Comparison
Direct head-to-head clinical comparisons are unavailable; however, preclinical and Phase 1 data provide insights into the relative potency and pharmacokinetic profiles of the oral C5aR1 antagonists, Avacopan and INF904.
| Parameter | Avacopan | INF904 | Source |
| In Vitro Potency (IC50) | Not specified | <1 nM (Calcium mobilization assay) | InflaRx[9] |
| In Vivo Efficacy | 51.1% inhibition of C5a-induced neutropenia (hamster model) | 96.5% inhibition of C5a-induced neutropenia (hamster model, same dose) | InflaRx[10] |
| Pharmacokinetics | Reference compound | ~3-fold higher peak exposure (Cmax) and ~10-fold higher AUClast vs. published Phase 1 data[11] | InflaRx[3][10][11] |
| CYP3A4/5 Inhibition (IC50) | 1.7 µM | 62 µM (weaker inhibitor) | InflaRx[10] |
Note: Preclinical data for INF904 was generated by InflaRx and compared to an Avacopan-like molecule synthesized based on published structure or to publicly available data. These are not from direct head-to-head clinical trials.[9][11]
Clinical Efficacy Comparison
The clinical efficacy of these inhibitors has been demonstrated in distinct disease contexts.
| Inhibitor | Trial | Indication | Key Efficacy Endpoints & Results |
| Avacopan | ADVOCATE (Phase 3)[12] | ANCA-associated Vasculitis | Remission at Week 26: Non-inferior to prednisone taper (72.3% vs. 70.1%)[13]. Sustained Remission at Week 52: Superior to prednisone taper (65.7% vs. 54.9%)[13][14]. |
| Vilobelimab | PANAMO (Phase 3)[15][16] | Severe COVID-19 (mechanically ventilated) | 28-Day All-Cause Mortality: 31.7% vs. 41.6% with placebo (HR 0.67 in non-stratified analysis)[15][16][17]. C5a Reduction: Reduced plasma C5a levels by 87% by Day 8[16]. |
| INF904 | Phase 2a Basket Study [7] | Hidradenitis Suppurativa (HS) & Chronic Spontaneous Urticaria (CSU) | HS: Dose-dependent reduction in abscess and nodule (AN) count; HiSCR50 response of ~44% at Week 4 and 63% at Week 8[3]. CSU: Substantial reductions in Urticaria Activity Score (UAS7)[7]. |
C5a Signaling Pathway
C5a binding to C5aR1 triggers a cascade of intracellular events. C5aR1 primarily couples to Gαi proteins, leading to the activation of multiple downstream pathways, including PI3K/Akt and MAPK/ERK, which collectively orchestrate chemotaxis, degranulation, and the production of inflammatory cytokines. A second receptor, C5L2 (or C5aR2), also binds C5a and is thought to act as a decoy or signaling modulator, preferentially signaling through β-arrestins.[18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vilobelimab? [synapse.patsnap.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. pmlive.com [pmlive.com]
- 5. Press Release [inflarx.de]
- 6. frontiersin.org [frontiersin.org]
- 7. inflarx.de [inflarx.de]
- 8. InflaRx reports Phase 2a data for INF904 in HS, CSU - TipRanks.com [tipranks.com]
- 9. inflarx.de [inflarx.de]
- 10. InflaRx Presents New Preclinical Findings for INF904 at the 19th European Meeting on Complement in Human Diseases - BioSpace [biospace.com]
- 11. inflarx.de [inflarx.de]
- 12. tavneospro.com [tavneospro.com]
- 13. Advocating for Patients with Vasculitis: A Steroid-Sparing Regimen with Avacopan — NephJC [nephjc.com]
- 14. Efficacy and safety of avacopan in patients aged 65 years and older with ANCA-associated vasculitis: a post hoc analysis of data from the ADVOCATE trial. [repository.cam.ac.uk]
- 15. An evaluation of vilobelimab (anti-C5a) as a cost-effective option to treat severely ill mechanically ventilated patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccjm.org [ccjm.org]
- 17. Anti-C5a antibody (vilobelimab) therapy for critically ill, invasively mechanically ventilated patients with COVID-19 (PANAMO): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sinobiological.com [sinobiological.com]
Comparative Analysis of CP-289,503 and Other CCR1 Antagonists: A Binding Affinity Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of the C-C chemokine receptor 1 (CCR1) antagonist CP-289,503 against other notable compounds in its class, namely BX 471 and CP-481715. The data presented herein is crucial for researchers engaged in the development of therapeutics targeting inflammatory diseases where CCR1 plays a significant role.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to its target receptor is a critical parameter in drug discovery, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity. The table below summarizes the available binding affinity data for this compound, BX 471, and CP-481715 to the human CCR1 receptor.
| Compound | Binding Affinity (Ki) | Binding Affinity (IC50) | Receptor Species |
| This compound | Data not publicly available | Data not publicly available | Human |
| BX 471 | 1.0 nM | - | Human |
| CP-481715 | - | 74 nM (displacing 125I-CCL3) | Human |
| BX 471 | 215 nM | - | Mouse |
Note: Direct comparative studies providing binding affinities for all three compounds under identical experimental conditions were not available in the public domain at the time of this review. The data presented is compiled from individual studies.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. While the specific protocol for this compound is not publicly available, a general and widely accepted methodology for such an assay is detailed below. This protocol is based on standard practices for determining the binding affinity of antagonists to G-protein coupled receptors like CCR1.
General Radioligand Competition Binding Assay Protocol
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the CCR1 receptor.
1. Materials:
- Cell Membranes: Membranes prepared from a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity radiolabeled CCR1 ligand, such as [125I]MIP-1α or [125I]CCL3.
- Test Compounds: this compound and other comparator compounds.
- Assay Buffer: Typically a buffered saline solution (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.4) containing a protease inhibitor cocktail and a small percentage of bovine serum albumin (BSA) to reduce non-specific binding.
- Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI).
- Scintillation Counter: For detecting radioactivity.
2. Procedure:
- Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
- Equilibrium: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- The amount of bound radioactivity is plotted against the concentration of the test compound.
- The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
- The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Signaling Pathway and Experimental Workflow
CCR1 Signaling Pathway
The C-C chemokine receptor 1 (CCR1) is a G-protein coupled receptor (GPCR) that, upon binding to its cognate chemokines (e.g., CCL3/MIP-1α, CCL5/RANTES), initiates a downstream signaling cascade. This cascade involves the activation of heterotrimeric G-proteins, leading to various cellular responses, including chemotaxis, calcium mobilization, and inflammation. Antagonists like this compound block this initial binding step, thereby inhibiting the subsequent signaling events.
Caption: Simplified CCR1 signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for Binding Affinity Assay
The following diagram illustrates the typical workflow for a radioligand competition binding assay used to determine the binding affinity of a compound to CCR1.
Caption: Workflow of a radioligand competition binding assay for CCR1 antagonists.
No Publicly Available Data Found for CP-289,503
Following a comprehensive search for publicly available data on the compound designated "CP-289,503," no relevant scientific literature, experimental data, or pharmacological information could be identified. Searches were conducted across multiple databases and scientific repositories to locate information regarding its mechanism of action, biological target, and any comparative studies.
The performed searches for "this compound" and related terms did not yield any specific information on a compound with this identifier. The results obtained were for unrelated substances or genetic information in other species. This suggests that "this compound" may be an internal or unpublished project code, a misidentified compound, or data for it may not be in the public domain.
Without access to foundational data on this compound, including its biological activity and any comparative performance assessments against other molecules, it is not possible to generate the requested "Publish Comparison Guides." The core requirements of data presentation in structured tables, detailing experimental protocols, and creating visualizations of signaling pathways cannot be fulfilled without the primary data.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or primary sources if this compound is part of a proprietary research program. Should public data for this compound become available, a comparative guide could be compiled according to the user's specifications.
Safety Operating Guide
Proper Disposal and Safe Handling of CP-289,503: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the CXCR2 Antagonist CP-289,503.
This document provides comprehensive guidance on the proper disposal and safe handling of the research compound this compound. As a potent and selective non-competitive antagonist of the human CXCR2 receptor, understanding its pharmacological and safety profile is critical for ensuring laboratory safety and regulatory compliance. The following procedures are based on best practices for handling similar small molecule inhibitors and research-grade chemicals.
Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous CXCR2 antagonists and general chemical safety guidelines provide a strong basis for safe handling and disposal protocols. All personnel must be trained on these procedures before handling the compound.[1]
| Property | Guideline | Citation(s) |
| Chemical Name | This compound | |
| Molecular Formula | C₂₂H₂₆N₄O₂ | |
| Molecular Weight | 378.47 g/mol | |
| Target | CXCR2 (CXC Chemokine Receptor 2) Antagonist | [2][3] |
| Physical Form | Typically a solid powder. | |
| Solubility | Soluble in organic solvents like DMSO. | |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, -20°C is recommended. Packaged under inert gas is a common practice for similar compounds. | |
| Toxicity | Suspected of causing cancer. Harmful if swallowed or inhaled.[4] May cause respiratory irritation.[4] | [4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. For tasks with a risk of aerosolization, respiratory protection may be required.[5] | [5] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. Avoid release to the environment and do not let the product enter drains. | |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of in the sewer system.[6] | [1][6] |
Detailed Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. These procedures are designed to minimize exposure to personnel and prevent environmental contamination.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE:
-
Gloves: Wear two pairs of chemotherapy-rated gloves.
-
Lab Coat: A disposable or dedicated lab coat should be worn.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step 2: Waste Segregation and Collection
Proper segregation of waste is critical.[7]
-
Grossly Contaminated Waste:
-
This includes any unused or expired pure compound, solutions with significant concentrations of this compound, and any items used to clean up spills.
-
Collect this waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Hazardous Chemical Waste" and list "this compound" as a component.
-
For "P-listed" (acutely toxic) chemical waste, which may apply to some research compounds, there are stricter regulations on the amount that can be stored in a lab at any one time. Consult with your institution's Environmental Health & Safety (EH&S) department to determine if this applies.[8]
-
-
Trace Contaminated Waste:
-
This includes items with minimal residual contamination, such as empty vials, used pipette tips, and contaminated PPE (gloves, lab coats).
-
Place these items in a designated "Trace Hazardous Waste" or "Trace Chemotherapy Waste" container, as per your institution's policy.[5]
-
Step 3: Decontamination of Work Surfaces
-
After handling and disposing of the compound, decontaminate all work surfaces (e.g., fume hood, benchtop) thoroughly.
-
Use a suitable deactivating solution if one is known. If not, a multi-step cleaning process with a detergent solution followed by a solvent in which the compound is soluble (such as 70% ethanol or isopropanol) is recommended.
-
All cleaning materials (wipes, pads) should be disposed of as trace contaminated waste.
Step 4: Final Disposal
-
Seal the hazardous waste containers securely.
-
Store the sealed containers in a designated Satellite Accumulation Area (SAA) until they are collected by your institution's certified hazardous waste management provider.
-
Never dispose of this compound or its containers in regular trash or down the drain.[6]
CXCR2 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the activation of the CXCR2 receptor. This compound acts as an antagonist, blocking these downstream effects.
References
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. web.uri.edu [web.uri.edu]
Personal protective equipment for handling CP-289,503
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling the investigational compound CP-289,503. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Risk Assessment and Hazard Identification
Before handling any new chemical, a thorough risk assessment is mandatory.[1][2] This process involves reviewing the Safety Data Sheet (SDS) to understand the chemical's properties, hazards, and necessary precautions.[1] The assessment should evaluate potential exposure routes, such as inhalation, skin contact, and eye contact, and establish control measures to minimize risks.[3][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to protect against exposure to potent pharmaceutical compounds.[3][5] The required level of PPE is often determined by the Occupational Exposure Band (OEB) of the compound, which correlates with its potency and toxicity.
Table 1: Recommended PPE Based on Occupational Exposure Band (OEB)
| OEB Level | Exposure Range (μg/m³) | Compound Toxicity | Recommended PPE |
| OEB 1 | 1000-5000 | Non-toxic | cGMP gowning, gloves, safety glasses.[6] |
| OEB 2 | 100-1000 | Almost non-toxic | cGMP gowning, gloves, safety glasses, disposable dust mask.[6] |
| OEB 3 | 10-100 | Slightly toxic | cGMP gowning, gloves, safety glasses, half-face respirator.[6] |
| OEB 4 | 1-10 | Potent | Powered Air-Purifying Respirator (PAPR) may be required.[6][7] |
Detailed PPE Specifications:
-
Gloves: Use gloves made of a material resistant to the specific chemical being handled.[3]
-
Gowns: Long-sleeved, disposable gowns with tight-fitting cuffs are required. Gowns should close in the back.[8]
-
Eye Protection: Safety goggles are necessary to protect against splashes of hazardous drugs or waste materials.[8]
-
Respiratory Protection: For potent compounds or when handling powders, a respirator is essential. Surgical masks do not provide adequate respiratory protection from chemical exposure.[3][8] An N95 respirator or a Powered Air-Purifying Respirator (PAPR) may be necessary depending on the risk assessment.[7][8]
Handling and Storage Procedures
Proper handling and storage are crucial to prevent contamination and accidental exposure.
Standard Operating Procedure for Handling this compound:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing and Dispensing: Whenever possible, handle powdered compounds within a containment system, such as a flexible containment glove bag, to minimize dust exposure.[7]
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name and any relevant hazard warnings.
-
Storage: Store the compound in a secure, designated area according to the sponsor's specifications, which may include requirements for temperature and protection from light.[9]
Disposal Plan
The disposal of investigational drugs must comply with federal, state, and local regulations.[10][11]
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Container | Disposal Procedure |
| Unused/Expired this compound | Hazardous waste container (e.g., white 5-gallon screw top).[11] | Label container as "Hazardous Waste" and include the chemical name. Arrange for pickup by the institution's Environmental Health and Safety (EHS) office for incineration.[10][11] |
| Contaminated Labware (vials, syringes) | Sharps container for needles; hazardous waste container for other items.[10] | Do not empty containers; dispose of them "as is".[10] Place in the designated hazardous waste container for incineration. |
| Contaminated PPE (gloves, gowns) | Biohazard-chemotoxic container.[12] | Place all contaminated disposable PPE in a designated, labeled waste bag or container for incineration. |
Emergency Procedures
Familiarity with emergency procedures is essential for a prompt and effective response to accidents.[13][14]
Chemical Spills:
-
Minor Spill:
-
Major Spill:
Personnel Exposure:
-
Skin Contact:
-
Eye Contact:
Visual Workflow Guides
The following diagrams illustrate key safety and operational workflows for handling this compound.
Caption: Risk Assessment and Control Workflow for New Compounds.
Caption: Emergency Response Workflow for Spills and Exposures.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. intersolia.com [intersolia.com]
- 3. gerpac.eu [gerpac.eu]
- 4. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 5. 3m.com [3m.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. aiha.org [aiha.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. ashp.org [ashp.org]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 14. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
